2-(7-chloro-1H-indol-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(7-chloro-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-8-3-1-2-7-6(4-9(13)14)5-12-10(7)8/h1-3,5,12H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOAZUXPPBRTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172640 | |
| Record name | Indole-3-acetic acid, 7-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1912-41-0 | |
| Record name | 7-Chloro-1H-indole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-3-acetic acid, 7-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-3-acetic acid, 7-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(7-Chloro-1H-indol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comprehensive Guide to the Synthesis of 2-(7-Chloro-1H-indol-3-yl)acetic Acid
[1]
Executive Summary
-
Compound Name: 2-(7-Chloro-1H-indol-3-yl)acetic acid[1]
-
Common Name: 7-Chloroindole-3-acetic acid (7-Cl-IAA)[1]
-
CAS Number: 1912-41-0[1]
-
Molecular Formula: C₁₀H₈ClNO₂[1]
-
Significance: A halogenated auxin derivative used in plant physiology research and as a scaffold in medicinal chemistry (e.g., for CRTH2 antagonists and indomethacin analogs).[1] The 7-chloro substituent significantly alters metabolic stability and lipophilicity compared to the parent indole-3-acetic acid.[1]
This guide prioritizes the Gramine Protocol as the primary synthetic route due to its high reliability and regioselectivity for the C3 position of the indole ring.[1] An alternative Oxalyl Chloride Protocol is provided for laboratories requiring a cyanide-free workflow.[1]
Strategic Analysis of Synthesis Routes
| Feature | Route A: The Gramine Protocol (Recommended) | Route B: The Oxalyl Chloride Protocol | Route C: Fischer Indole Synthesis |
| Mechanism | Mannich Reaction | Friedel-Crafts Acylation | Phenylhydrazine Condensation |
| Starting Material | 7-Chloroindole | 7-Chloroindole | (2-Chlorophenyl)hydrazine |
| Key Reagents | Formaldehyde, Dimethylamine, NaCN | Oxalyl Chloride, NaBH₄ or HI/P | 4-Oxobutanoic acid derivatives |
| Pros | High yield, established regioselectivity (C3), scalable.[1] | Avoids cyanide; highly crystalline intermediates.[1] | De novo ring construction (useful if indole is unavailable).[1] |
| Cons | Requires handling of toxic cyanides.[1] | Reduction of | Often produces mixtures; purification can be tedious.[1] |
Primary Protocol: The Gramine Route
This route leverages the high electron density at the C3 position of 7-chloroindole to introduce a dimethylaminomethyl group, which serves as a leaving group for cyanide displacement.[1]
Phase 1: Synthesis of 7-Chloro-3-(dimethylaminomethyl)indole (7-Chlorogramine)
Principle: A Mannich reaction using formaldehyde and dimethylamine.[1]
-
Reagents:
-
Procedure:
-
Dissolve dimethylamine (40% aq) in glacial acetic acid at 0–5°C.
-
Add formaldehyde (37% aq) dropwise, maintaining temperature <10°C. Stir for 20 minutes.
-
Add 7-chloroindole in one portion.
-
Allow the mixture to warm to room temperature and stir for 4–6 hours. (Monitoring: TLC shows disappearance of indole).[1]
-
Quench: Pour the reaction mixture into ice-cold 2M NaOH (excess) to basify to pH 10–11. The product will precipitate or form an oil.[1]
-
Isolation: Extract with diethyl ether or ethyl acetate (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Recrystallize from hexane/ethyl acetate if solid, or use crude if high purity (>90%).[1]
-
Phase 2: Synthesis of 2-(7-Chloro-1H-indol-3-yl)acetonitrile
Principle: Nucleophilic substitution where the dimethylamino group is displaced by cyanide.[1]
-
Reagents:
-
Procedure:
-
Safety Warning: Perform in a well-ventilated fume hood. NaCN is fatal if swallowed or in contact with acid.[1]
-
Dissolve 7-chlorogramine in Methanol.[1]
-
Add a solution of NaCN in water.[1]
-
Reflux the mixture for 6–12 hours. The evolution of dimethylamine gas (fishy odor) indicates reaction progress.[1]
-
Extract with ethyl acetate (Caution: Aqueous layer contains cyanide; treat with bleach before disposal).[1]
-
Wash organic layer with water and brine, dry over MgSO₄, and concentrate to yield the crude nitrile.[1]
-
Phase 3: Hydrolysis to 2-(7-Chloro-1H-indol-3-yl)acetic Acid
Principle: Alkaline hydrolysis of the nitrile to the carboxylic acid.[1]
-
Reagents:
-
7-Chloroindole-3-acetonitrile[1]
-
Potassium Hydroxide (KOH) (3–5 eq)
-
Solvent: Ethanol/Water (1:1)
-
-
Procedure:
-
Dissolve the nitrile in ethanol.[1] Add the aqueous KOH solution.[1]
-
Reflux for 8–16 hours until ammonia evolution ceases.[1]
-
Isolation: Concentrate to remove ethanol.[1] The residue is the potassium salt of the product.[1][4]
-
Dilute with water.[1][3] Wash with diethyl ether to remove unreacted neutral impurities.[1]
-
Acidification: Cool the aqueous phase to 0°C and slowly acidify with 6M HCl to pH 2–3. The product will precipitate as an off-white solid.[1]
-
Filter the solid, wash with cold water, and dry under vacuum.[1][4][5]
-
-
Purification: Recrystallize from water or an ethanol/water mixture.[1]
Secondary Protocol: Cyanide-Free (Oxalyl Chloride)
Use this route if cyanide restrictions prevent the Gramine method.[1]
-
Acylation:
-
Hydrolysis:
-
Reduction (The Critical Step):
-
Note: Direct reduction of the keto group is challenging.[1]
-
Method: Wolff-Kishner Reduction.[1] Reflux the keto-acid with Hydrazine hydrate and KOH in ethylene glycol at 140°C
200°C. -
Alternative: Reduction with Hypophosphorous acid (H₃PO₂) and Iodine in Acetic Acid is a classic method for Indole-glyoxylic acids.[1]
-
Characterization Data
-
Appearance: Off-white to pale beige crystalline powder.[1]
-
¹H NMR (DMSO-d₆, 400 MHz):
- 12.1 (s, 1H, COOH)
- 11.0 (s, 1H, NH)
- 7.55 (d, 1H, H-4)
- 7.35 (d, 1H, H-2)
- 7.15 (d, 1H, H-6)
- 7.00 (t, 1H, H-5)
- 3.65 (s, 2H, CH₂-COOH)
-
IR (KBr): 3380 cm⁻¹ (NH), 2900–3000 cm⁻¹ (OH broad), 1705 cm⁻¹ (C=O).
Visualization of Workflows
Caption: Comparative reaction pathways. The Gramine route (Blue) is preferred for yield and simplicity, while the Oxalyl route (Grey) offers a cyanide-free alternative.
References
-
Engvild, K. C. (1974).[1] Chloroindolyl-3-acetic Acid and Its Methyl Ester Incorporation of ³⁶Cl in Immature Seeds of Pea and Barley. Physiologia Plantarum, 32(1), 84-88.[1] Link
-
Katayama, M. (2000).[1] Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Bioscience, Biotechnology, and Biochemistry, 64(4), 808-815.[1] Link
-
Fox, S. W., & Bullock, M. W. (1951).[1] Synthesis of Indole-3-acetic Acids. Journal of the American Chemical Society, 73(6), 2756–2759. Link
-
Johnson, H. E., & Crosby, D. G. (1973).[1] Indole-3-acetic Acid.[1][6][7][8][9][10] Organic Syntheses, Coll. Vol. 5, p.654.[1] Link
-
Reinecke, D. M. (1999).[1] 4-Chloroindole-3-acetic acid and plant growth. Plant Growth Regulation, 27, 3–13.[1] Link
Sources
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. gasikokoto.weebly.com [gasikokoto.weebly.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. De Novo Biosynthesis of Indole-3-acetic Acid in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US2701250A - Process of producing indole-3-acetic acids - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Monograph: Physicochemical Profiling of 7-Chloroindole-3-Acetic Acid (7-Cl-IAA)
Executive Summary & Chemical Identity
7-Chloroindole-3-acetic acid (7-Cl-IAA) is a halogenated derivative of the canonical plant hormone indole-3-acetic acid (IAA). Unlike its potent isomer 4-chloroindole-3-acetic acid (4-Cl-IAA)—a "death hormone" found in legumes—7-Cl-IAA is primarily characterized as a biosynthetic intermediate in bacterial secondary metabolism, specifically in the production of the antibiotic pyrrolnitrin by Pseudomonas species.
This guide provides a definitive physicochemical profile of 7-Cl-IAA, distinguishing it from other chlorinated auxins through rigorous spectral, thermal, and chromatographic data.
Core Identity Matrix
| Parameter | Detail |
| IUPAC Name | 2-(7-chloro-1H-indol-3-yl)acetic acid |
| Common Name | 7-Cl-IAA |
| CAS Registry Number | 1912-41-0 |
| Molecular Formula | C |
| Molecular Weight | 209.63 g/mol |
| SMILES | OC(=O)CC1=CNC2=C1C=CC=C2Cl |
Physicochemical Properties[2][3][4][5][6][7][8]
The physical behavior of 7-Cl-IAA is governed by the electron-withdrawing nature of the chlorine atom at the 7-position. This substitution alters the electron density of the indole ring, influencing both lipophilicity and receptor binding affinity compared to non-halogenated IAA.
Solid-State & Solution Properties
| Property | Value / Range | Context & Reliability |
| Melting Point | 181.5 – 183 °C | High purity standard [1]. (Note: Synthesized crude samples may melt lower, ~164–165 °C [2]). |
| Appearance | Off-white to pale yellow powder | Sensitive to photo-oxidation; darkens upon light exposure. |
| Solubility (Water) | Sparingly soluble | < 1 mg/mL at 25 °C. Requires organic co-solvent or pH adjustment. |
| Solubility (Organic) | Soluble | Ethanol, Acetone, DMSO (> 20 mg/mL), Ethyl Acetate. |
| pKa (Acid) | ~4.7 (Estimated) | Comparable to IAA (4.75). The 7-Cl substituent has minimal inductive effect on the side-chain carboxyl group. |
| LogP (Lipophilicity) | ~2.2 (Estimated) | More lipophilic than IAA (LogP ~1.4) due to the halogen substitution, facilitating membrane permeability. |
Spectral Characteristics (UV-Vis)
The ultraviolet absorption spectrum of 7-Cl-IAA exhibits a bathochromic shift relative to IAA, characteristic of halogenated indoles.
-
Solvent: 95% Ethanol[1]
-
(log
):
Expert Insight: The distinct absorption peak at 294 nm is a critical diagnostic feature. Standard IAA absorbs maximally near 280 nm. When analyzing mixtures, use the 294 nm band to selectively identify the chlorinated derivative.
Structural Analysis & Electronic Effects
The 7-chloro substitution introduces steric bulk and an electron-withdrawing inductive effect ($ -I $) at the bottom of the indole ring. Unlike the 4-chloro position, which directly interacts with the TIR1 auxin receptor pocket to create high-affinity "molecular glue," the 7-chloro position is less sterically confined but alters the dipole moment of the indole core.
Figure 1: Structural signaling map showing the electronic and steric influence of the 7-chloro substituent on receptor interaction.
Analytical Methodologies
For the quantification of 7-Cl-IAA in biological matrices (e.g., bacterial fermentation broth or plant tissue), High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry is the gold standard.
Validated HPLC Protocol
This protocol separates 7-Cl-IAA from tryptophan and other indole metabolites.
-
Column: C18 Reverse Phase (e.g., Hypersil 5ODS, 125 x 4.6 mm, 5 µm).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Profile:
-
0–10 min: Linear gradient from 15% B to 70% B.
-
Flow Rate: 2.0 mL/min.
-
-
Detection:
-
UV: 290 nm (Optimized for 7-Cl-IAA specificity).
-
MS: ESI Negative Mode (m/z 208/210 for [M-H]
).
-
Extraction Workflow
To ensure high recovery from complex matrices, a liquid-liquid extraction (LLE) or Solid Phase Extraction (SPE) is required.
Figure 2: Extraction and purification workflow for 7-Cl-IAA analysis.
Biological Significance[11][12]
Biosynthetic Precursor
7-Cl-IAA is not merely an auxin analog; it is a critical intermediate in the biosynthesis of pyrrolnitrin , a broad-spectrum antifungal antibiotic produced by Pseudomonas aureofaciens and Burkholderia cepacia.
-
Pathway: Tryptophan
7-Chloro-L-tryptophan 7-Cl-IAA Pyrrolnitrin. -
Implication: Detection of 7-Cl-IAA in soil samples often indicates the presence of biocontrol bacteria rather than direct plant hormonal activity.
Auxin Activity
While 4-Cl-IAA is a "super-auxin" (10–100x more active than IAA), 7-Cl-IAA displays significantly reduced biological potency.
-
Root Inhibition: 7-Cl-IAA requires
to inhibit root growth, whereas 4-Cl-IAA is active at nanomolar concentrations. -
Herbicidal Potential: Low. It acts more as a weak auxin or anti-auxin depending on the specific tissue and receptor isoform expression.
Handling and Stability (SOP)
To maintain the integrity of 7-Cl-IAA standards:
-
Light Protection: Indoles are photo-labile. Store solid and solution standards in amber vials wrapped in foil.
-
Temperature: Store solid at -20 °C. Solutions should be prepared fresh or stored at -80 °C.
-
Oxidation: Avoid prolonged exposure to air in solution. Use antioxidants (e.g., BHT) during extraction if precise quantification of trace levels is required.
References
-
Engvild, K. C. (1986). Chlorine-containing natural compounds in higher plants. Phytochemistry, 25(4), 781-791. Link
-
Folkes, L. K., & Wardman, P. (2003). Use of indole-3-acetic acid derivatives in medicine. Patent EP1296676B1. Link
-
Reinecke, D. M. (1999). 4-Chloroindole-3-acetic acid and plant growth. Plant Growth Regulation, 27, 3–13. Link
-
Salcher, O., & Lingens, F. (1980). Metabolism of tryptophan by Pseudomonas aureofaciens. Journal of General Microbiology, 121(2), 465-471. Link
-
Tiwari, S., et al. (2020). Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them?. International Journal of Molecular Sciences, 21(7), 2419. Link
Sources
"recrystallization protocol for 7-chloroindole-3-acetic acid"
Application Note: Recrystallization and Purification Protocol for 7-Chloroindole-3-acetic Acid (7-Cl-IAA)
Introduction & Scope
7-Chloroindole-3-acetic acid (7-Cl-IAA) is a halogenated auxin analog of significant interest in agrochemical research and plant physiology.[1][2] Unlike the natural auxin Indole-3-acetic acid (IAA), the introduction of a chlorine atom at the C7 position alters the molecule’s lipophilicity, metabolic stability, and receptor binding affinity.[1]
This application note details a robust purification strategy for 7-Cl-IAA. While standard IAA can often be recrystallized from hot water alone, the increased lipophilicity of the 7-chloro substituent necessitates a modified solvent system to prevent "oiling out" and ensure high-purity crystal formation.[1][2] This protocol combines an initial Acid-Base Reprecipitation (to remove neutral indole impurities) with a final Mixed-Solvent Recrystallization .[1][2]
Physicochemical Profile & Solubility
Understanding the solubility differential is critical for solvent selection.[2] The 7-chloro substituent reduces water solubility compared to native IAA.[1][2]
| Property | Data / Observation |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
| Melting Point | ~178–182°C (Typical for Cl-IAA isomers) |
| pKa | ~4.7 (Carboxylic acid moiety) |
| Solubility (Water) | Low (Cold); Moderate (Hot) |
| Solubility (Ethanol) | High |
| Solubility (Base) | Soluble (Forms carboxylate salt) |
Pre-Purification: Acid-Base Extraction[1][2]
Before recrystallization, crude 7-Cl-IAA often contains unreacted 7-chloroindole (neutral) or decarboxylated byproducts.[1][2] Recrystallization alone is inefficient at removing these.[1][2] We utilize the acidity of the carboxylic acid side chain for chemical separation.[1]
Protocol Steps:
-
Dissolution: Dissolve crude 7-Cl-IAA in 1N NaOH (10 mL per gram of solid). The solution should turn clear or slightly turbid.[2]
-
Filtration/Extraction:
-
If solid particles remain, filter through a Celite pad.[1][2]
-
Extract the aqueous basic layer twice with Ethyl Acetate (EtOAc) .[2]
-
Purpose: The EtOAc removes neutral organic impurities (e.g., starting indole) while the 7-Cl-IAA remains in the water phase.[1][2] Discard the organic (EtOAc) layer. [1][2]
-
-
Precipitation:
-
Collection: Filter the solid, wash with ice-cold water, and dry under vacuum.[1][2]
Primary Recrystallization Protocol (Ethanol/Water System)
The preferred method for obtaining analytical-grade crystals is a mixed-solvent system.[1][2] The ethanol solubilizes the lipophilic indole core, while water acts as the anti-solvent to drive crystallization upon cooling.[1]
Reagents Required:
-
Equipment: Erlenmeyer flask, hot plate/magnetic stirrer, Büchner funnel.
Step-by-Step Methodology:
-
Saturation:
-
Place the dried, pre-purified 7-Cl-IAA in an Erlenmeyer flask.
-
Add the minimum amount of Solvent A (Ethanol) needed to dissolve the solid at room temperature.[1]
-
Note: If the solution is dark, add activated charcoal (1% w/w), stir for 5 mins, and filter hot.
-
-
Cloud Point Induction:
-
Re-dissolution:
-
Controlled Cooling (Critical):
-
Harvesting:
Process Visualization
The following diagram illustrates the logical flow of the purification process, highlighting the separation of impurities based on chemical properties.
Figure 1: Workflow for the chemical purification and recrystallization of 7-chloroindole-3-acetic acid.
Quality Control & Validation
To ensure the protocol was successful, the final product must be validated against the following criteria:
| Test | Expected Result | Method Note |
| Appearance | White to off-white needles/plates | Colored crystals indicate oxidation.[1][2] |
| Melting Point | Sharp range (e.g., 178–180°C) | Broad range (>2°C) implies solvent occlusion or impurity.[1][2] |
| HPLC Purity | >98% (Area under curve) | C18 Column, Acetonitrile/Water gradient.[1][2] |
| 1H NMR | Clean aromatic region (7.0-7.6 ppm) | Verify absence of ethyl acetate or ethanol peaks.[1][2] |
Troubleshooting
-
Problem: "Oiling Out" (Liquid phase separation instead of crystals).
-
Problem: Low Yield.
-
Problem: Pink/Brown Discoloration.
References
-
Katayama, M., et al. (2000).[1][2] "Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters." Bioscience, Biotechnology, and Biochemistry, 64(4), 808-815.[1][2] Link
-
Johnson, H. E., & Crosby, D. G. (1969).[1][2] "Indole-3-acetic Acid."[1][2][6][7][8][9][10] Organic Syntheses, Coll.[1][2] Vol. 5, p.654.[1][2] (Standard protocol for IAA purification adapted for halogenated analogs). Link[1][2]
-
Reinecke, D. M. (1999).[1][2][3] "4-Chloroindole-3-acetic acid and plant growth substances in Pisum sativum." Plant Growth Regulation, 27, 3-13.[1][2] (Discusses solubility and extraction of chlorinated auxins). Link[1][2]
-
Sigma-Aldrich. "Product Specification: Indole-3-acetic acid."[1][2] (Reference for general physicochemical properties of the auxin class). Link
Sources
- 1. 4-Chloroindole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. 4-Chloroindole-3-acetic acid | C10H8ClNO2 | CID 100413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. echemi.com [echemi.com]
- 7. Indole-3-acetic acid (IAA) | Duchefa Biochemie [duchefa-biochemie.com]
- 8. 4-Chloroindole-3-acetic acid | 2519-61-1 [chemicalbook.com]
- 9. Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US2701250A - Process of producing indole-3-acetic acids - Google Patents [patents.google.com]
Application Note: High-Sensitivity Mass Spectrometric Analysis of 2-(7-chloro-1H-indol-3-yl)acetic acid
Abstract
This application note provides a comprehensive technical guide for the analysis of 2-(7-chloro-1H-indol-3-yl)acetic acid, a synthetic auxin analog, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). We detail a robust methodology encompassing sample preparation from complex matrices, optimized chromatographic separation, and sensitive detection by electrospray ionization (ESI) mass spectrometry. The protocols are designed for researchers, scientists, and drug development professionals requiring reliable quantification and structural confirmation of this chlorinated indole compound. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction
2-(7-chloro-1H-indol-3-yl)acetic acid belongs to the auxin class of plant growth regulators. Its structure, a derivative of the endogenous auxin indole-3-acetic acid (IAA), is characterized by a chlorine atom at the 7-position of the indole ring. This halogenation significantly impacts its metabolic stability and, consequently, its analytical characteristics. Mass spectrometry is the premier analytical technique for the selective and sensitive detection of such compounds in diverse and complex sample matrices, including plant tissues, soil, and water. This document outlines the principles and a detailed protocol for the analysis of 2-(7-chloro-1H-indol-3-yl)acetic acid by LC-MS/MS.
Physicochemical Properties and Ionization Behavior
A fundamental understanding of the analyte's chemical and physical properties is paramount for developing an effective mass spectrometry method.
| Property | Value/Characteristic | Implication for Mass Spectrometry Analysis |
| Chemical Formula | C₁₀H₈ClNO₂ | Defines the exact mass of the compound. |
| Monoisotopic Molecular Weight | 209.0244 g/mol | Essential for setting the mass analyzer's scan range for the precursor ion. |
| Key Functional Groups | Carboxylic acid, Indole NH | The carboxylic acid group is readily deprotonated, making the molecule highly suitable for negative ion mode electrospray ionization (ESI). The indole nitrogen can be protonated for positive ion mode analysis. |
| pKa | ~4.7 (estimated based on IAA) | The acidic nature of the carboxylic acid group favors ionization in a mobile phase with a pH above its pKa. However, for reversed-phase chromatography, a lower pH (using formic acid) is often employed to ensure the compound is in its neutral form for better retention, with ionization occurring in the ESI source. |
Due to the presence of the carboxylic acid, 2-(7-chloro-1H-indol-3-yl)acetic acid is most effectively ionized by ESI in the negative ion mode , forming the deprotonated molecule [M-H]⁻. This mode generally offers higher sensitivity and lower background interference for acidic compounds.
Liquid Chromatography Separation
To ensure accurate and precise quantification, chromatographic separation is necessary to resolve the target analyte from isomeric compounds and matrix components that can cause ion suppression. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.
Recommended LC Parameters
-
Column: A C18 stationary phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good retention and separation of this moderately polar compound.
-
Mobile Phase A: 0.1% Formic Acid in Water. The formic acid helps to control the pH and improve the peak shape.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Acetonitrile is a common organic solvent for reversed-phase chromatography.
-
Gradient Elution: A typical gradient would be to start with a low percentage of mobile phase B, increasing it over time to elute the analyte, followed by a high organic wash and re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C to ensure reproducible retention times.
Mass Spectrometry Detection and Quantification
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for achieving the highest sensitivity and selectivity.
Ionization and Full Scan (MS1) Analysis
In negative ion ESI, 2-(7-chloro-1H-indol-3-yl)acetic acid will form the [M-H]⁻ precursor ion at m/z 208.0 . A key feature for confirmation is the presence of the chlorine isotope pattern. The ³⁷Cl isotope will result in an [M+2-H]⁻ ion at m/z 210.0 with an abundance of approximately 32% of the [M-H]⁻ ion.
Tandem Mass Spectrometry (MS/MS) and Fragmentation
For unequivocal identification and quantification, tandem mass spectrometry (MS/MS) is employed. The precursor ion (m/z 208.0) is isolated and fragmented by collision-induced dissociation (CID). The fragmentation of chlorinated indole acetic acids is well-characterized. For a related compound, 4-chloro-indole acetic acid, fragmentation in negative ion mode results in chlorinated fragments at m/z 164.0271 and 166.0246.[1] This is due to the loss of the carboxyl group as CO₂. A similar fragmentation pattern is expected for 2-(7-chloro-1H-indol-3-yl)acetic acid.
Predicted Fragmentation Pathway of 2-(7-chloro-1H-indol-3-yl)acetic acid in Negative ESI Mode
Caption: Overall workflow from sample preparation to data analysis.
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
LC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.
LC-MS/MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Negative | Optimal for acidic compounds. |
| Capillary Voltage | -3.5 kV | To ensure efficient spray and ion generation. |
| Source Temp. | 150 °C | To aid in desolvation. |
| Desolvation Temp. | 400 °C | To efficiently remove solvent from the ESI droplets. |
| Cone Gas Flow | 50 L/hr | To prevent solvent droplets from entering the mass analyzer. |
| Desolvation Gas Flow | 800 L/hr | To facilitate rapid desolvation. |
| Collision Gas | Argon | An inert gas for efficient collision-induced dissociation. |
MRM Transitions:
For robust quantification, it is essential to monitor a quantifier and a qualifier transition.
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| 208.0 | 164.0 | 100 | ~15 | Quantifier |
| 208.0 | 128.0 | 100 | ~25 | Qualifier |
Note: Collision energies should be optimized for the specific instrument being used.
Data Analysis and System Validation
-
Quantification: The peak area of the quantifier MRM transition is used for quantification against a calibration curve prepared with certified reference standards.
-
Confirmation: The presence of the qualifier ion at the correct retention time and a consistent ion ratio (qualifier peak area / quantifier peak area) across all samples and standards confirms the identity of the analyte. According to validation guidelines, this ratio should not deviate by more than a specified percentage (e.g., ±30%) from the average of the calibration standards. [2]* Method Validation: For regulated environments, the method should be fully validated according to established guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects. [3]
Trustworthiness and Scientific Integrity
The methodology presented here is designed to be self-validating. The combination of a specific precursor ion, two specific product ions, and a consistent retention time provides a high degree of certainty in the identification and quantification of 2-(7-chloro-1H-indol-3-yl)acetic acid. The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification, as it compensates for any variations in sample preparation and matrix effects.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the analysis of 2-(7-chloro-1H-indol-3-yl)acetic acid by LC-MS/MS. By following the outlined procedures for sample preparation, chromatographic separation, and mass spectrometric detection, researchers can achieve reliable and sensitive quantification of this synthetic auxin in complex matrices. The principles and methodologies described herein are applicable to a wide range of research and development activities involving auxin analysis.
References
-
Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life. (2024). PubMed Central. Retrieved from [Link]
-
Identification of Auxin Metabolites in Brassicaceae by Ultra-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry. (2021). MDPI. Retrieved from [Link]
-
QuEChERS-based extraction procedure for multifamily analysis of phytohormones in vegetables by UHPLC-MS/MS. (2015). PubMed. Retrieved from [Link]
-
Quantitative analysis of plant hormones based on LC-MS/MS. (2021). ResearchGate. Retrieved from [Link]
-
Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices. (2024). Frontiers in Plant Science. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices [frontiersin.org]
Application Note: Advanced In Vitro Characterization of 2-(7-chloro-1H-indol-3-yl)acetic acid (7-Cl-IAA)
Executive Summary
This application note details the in vitro utility of 2-(7-chloro-1H-indol-3-yl)acetic acid (7-Cl-IAA) , a halogenated analog of the plant hormone indole-3-acetic acid (IAA).[1] While historically studied in plant physiology for its distinct transport and receptor-binding kinetics, 7-Cl-IAA has emerged as a critical tool in mammalian drug discovery for two primary applications:[1]
-
Target Validation (Chemical Biology): Acting as an orthogonal ligand in Auxin-Inducible Degron (AID) systems to trigger rapid, reversible protein degradation.[1]
-
Lead Optimization (Medicinal Chemistry): Serving as a scaffold for structure-activity relationship (SAR) studies targeting indole-binding enzymes (e.g., IDO1) or immunomodulatory pathways.[1]
This guide provides self-validating protocols for characterizing 7-Cl-IAA in these contexts, emphasizing experimental causality and data integrity.
Chemical Biology: Kinetic Profiling in Auxin-Inducible Degron (AID) Systems
Principle of the Assay
The AID system allows for the rapid depletion of a protein of interest (POI) fused to a degron (e.g., mAID).[2] The system requires the co-expression of the plant E3 ligase component TIR1 (Transport Inhibitor Response 1). In the presence of an auxin-like molecule, TIR1 binds the degron, recruiting the SCF ubiquitin ligase complex to ubiquitinate the POI, leading to proteasomal degradation.[1]
Why 7-Cl-IAA? Standard IAA can suffer from rapid metabolic clearance or off-target toxicity at high concentrations in mammalian cells.[1] 7-Cl-IAA offers altered steric and electronic properties (due to the C7-chlorine), potentially modifying binding affinity to TIR1 variants or enhancing metabolic stability, allowing researchers to "tune" degradation kinetics.[1]
Mechanism of Action Diagram
Figure 1: Mechanism of 7-Cl-IAA mediated targeted protein degradation.[1] The compound acts as a molecular glue stabilizing the TIR1-Degron interaction.[1]
Protocol: Time-Resolved Degradation Assay
Objective: Determine the degradation half-life (
Materials:
-
Cell Line: HCT116 or HeLa stably expressing OsTIR1 and POI-mAID-GFP (Green Fluorescent Protein).[1]
-
Compound: 7-Cl-IAA (100 mM stock in DMSO).[1]
-
Control: Indole-3-acetic acid (IAA) (100 mM stock in DMSO).[1]
-
Readout: Flow Cytometry or High-Content Imaging.[1]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells at
cells/mL in 96-well black-wall plates. Incubate for 24 hours to reach 70% confluency. -
Compound Preparation:
-
Treatment: Replace media with compound-containing media.[1]
-
Kinetic Series: Incubate for 15, 30, 60, 120, and 240 minutes.
-
-
Fixation (Optional for Imaging): Fix cells with 4% Paraformaldehyde (PFA) for 15 mins at RT. For Flow Cytometry, trypsinize and resuspend in PBS + 2% FBS.[1]
-
Data Acquisition: Measure Mean Fluorescence Intensity (MFI) of the GFP tag.
-
Analysis: Normalize MFI to the DMSO control (0
M). Plot Relative Fluorescence vs. Time.[1]
Data Interpretation: A successful assay will show a dose-dependent decrease in GFP signal.[1]
-
Validation Check: If 7-Cl-IAA shows slower degradation kinetics than IAA, it indicates lower affinity for the specific TIR1 variant used (e.g., OsTIR1 vs. AtTIR1), providing a tool for "partial knockdown" studies where complete ablation is lethal.[1]
Medicinal Chemistry: Phenotypic Immunomodulation Screening
Principle of the Assay
Indole derivatives are privileged scaffolds in drug discovery, often exhibiting anti-inflammatory and antioxidant properties. Previous studies have shown that IAA can attenuate lipopolysaccharide (LPS)-induced inflammation in macrophages by inhibiting NF-
Workflow Diagram
Figure 2: Workflow for assessing anti-inflammatory activity of 7-Cl-IAA in macrophages.
Protocol: LPS-Induced Nitric Oxide (NO) Inhibition
Objective: Quantify the ability of 7-Cl-IAA to suppress inflammatory signaling in RAW264.7 murine macrophages.[1]
Materials:
-
Cell Line: RAW264.7 (ATCC TIB-71).[1]
-
Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Reagent: Griess Reagent System (Promega or equivalent).[1]
-
Positive Control: Dexamethasone (1
M) or Indomethacin.[1]
Step-by-Step Methodology:
-
Plating: Seed RAW264.7 cells at
cells/well in a 96-well plate. Allow adherence for 24 hours. -
Pre-treatment: Treat cells with 7-Cl-IAA (concentration range: 10–200
M) for 1 hour prior to LPS exposure.[1]-
Scientific Rationale: Pre-treatment allows the compound to permeate the membrane and interact with intracellular signaling nodes (e.g., AhR or ROS scavenging pathways) before the inflammatory cascade initiates.
-
-
Stimulation: Add LPS (final concentration 1
g/mL) to all wells except the "Vehicle Control." Incubate for 24 hours at 37°C, 5% CO . -
Supernatant Collection: Transfer 50
L of cell culture supernatant to a fresh plate. -
Griess Reaction: Add 50
L of Sulfanilamide Solution, incubate 10 mins. Add 50 L of NED Solution, incubate 10 mins. -
Measurement: Read absorbance at 540 nm.
-
Viability Check (Crucial): Perform an MTT or CellTiter-Glo assay on the remaining cells in the original plate to ensure NO reduction is due to signaling inhibition, not cytotoxicity.[1]
Data Presentation Table:
| Condition | [7-Cl-IAA] ( | Absorbance (540nm) | NO Production (%) | Cell Viability (%) |
| Vehicle | 0 | 0.05 | <5% | 100% |
| LPS Only | 0 | 0.85 | 100% | 95% |
| Test | 10 | 0.80 | 94% | 96% |
| Test | 50 | 0.55 | 65% | 94% |
| Test | 100 | 0.30 | 35% | 92% |
| Pos.[1] Ctrl | (Dex) | 0.15 | 18% | 90% |
Safety & Toxicology: Cytotoxicity Profiling
Before advancing 7-Cl-IAA into complex co-culture or in vivo models, baseline cytotoxicity must be established.[1] Chlorinated indoles can exhibit differential toxicity compared to their non-halogenated parents.[1]
Protocol:
-
Assay: CellTiter-Glo® (ATP quantification) is recommended over MTT for higher sensitivity.[1]
-
Cell Lines: HepG2 (Liver tox model) and HEK293 (Kidney/General).
-
Exposure: 48 hours continuous exposure.
-
Threshold: Calculate the CC
(Cytotoxic Concentration 50%).-
Note: If using 7-Cl-IAA for AID systems, the working concentration (typically 100-500
M) must be significantly below the CC to ensure phenotype validity.[1]
-
References
-
Chitra, K., et al. (2017).[1][3] "Indole-3-acetic acid/diol based pH-sensitive biological macromolecule for antibacterial, antifungal and antioxidant applications."[1] ResearchGate.[1]
-
Nishimura, K., et al. (2009).[1][2][4] "An auxin-based degron system for the rapid depletion of proteins in nonplant cells."[1] Nature Methods, 6(12), 917-922.[1] (Foundational AID reference supporting indole-based degron logic).
-
Adhikari, B., et al. (2021).[1][2] "Generation of auxin inducible degron (AID) knock-in cell lines for targeted protein degradation in mammalian cells." STAR Protocols.
-
Walter, A., et al. (2020).[1] "Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them?" International Journal of Molecular Sciences.
-
Kim, I.S., et al. (2020).[1] "Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells."[1][5] International Journal of Molecular Sciences.
Sources
- 1. 4-Chloroindole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Auxin-inducible degron system for depletion of proteins in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-(7-Chloro-1H-indol-3-yl)acetic Acid Derivatives for Structure-Activity Relationship (SAR) Studies
Introduction: The Significance of Substituted Indole-3-Acetic Acids in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities.[2] Within this chemical class, indole-3-acetic acid (IAA) and its analogs have garnered significant attention. While IAA itself is a primary plant hormone (auxin), synthetic modifications to its structure have yielded compounds with potent and selective activities in mammalian systems.[3][4]
The introduction of a chlorine atom onto the indole ring can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity.[5] Specifically, the 7-chloro substitution on the indole ring presents a unique steric and electronic profile that can influence receptor binding and overall pharmacological effect. This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-(7-chloro-1H-indol-3-yl)acetic acid and a library of its derivatives, tailored for researchers engaged in structure-activity relationship (SAR) studies. The methodologies described herein are grounded in established synthetic strategies, with a focus on providing a rational framework for experimental design and execution.
Core Synthetic Strategy: The Fischer Indole Synthesis
A robust and versatile method for the construction of the indole core is the Fischer indole synthesis.[6][7][8] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone.[9] For the synthesis of the target 7-chloroindole scaffold, 2-chlorophenylhydrazine serves as the key starting material. The Japp-Klingemann reaction offers an alternative and often high-yielding route to the necessary arylhydrazone precursors.[1][10][11]
The following workflow outlines the general synthetic approach, starting from commercially available precursors and culminating in the core compound, 2-(7-chloro-1H-indol-3-yl)acetic acid.
Sources
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. scispace.com [scispace.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 2-(7-chloro-1H-indol-3-yl)acetic Acid Synthesis
Current Status: Operational Ticket Queue: High Volume (Impurity Profiling & Regioselectivity) Agent Level: Senior Application Scientist
Introduction: The 7-Chloro Challenge
Welcome to the technical support hub for 2-(7-chloro-1H-indol-3-yl)acetic acid (7-Cl-IAA). While structurally similar to the ubiquitous auxin (IAA) and the pharmaceutical intermediate for Indomethacin (5-chloro analog), the 7-chloro substituent introduces unique steric and electronic effects that complicate standard indole protocols.
This guide addresses the three most critical failure modes reported by our user base:
-
Regioselectivity Failure (N- vs. C-alkylation).
-
Thermal Degradation (Decarboxylation to skatoles).
-
Oxidative Coloring (The "Pink/Red" Shift).
Module 1: The Alkylation Dilemma (N1 vs. C3)
Context: Many researchers attempt to synthesize 7-Cl-IAA by reacting 7-chloroindole directly with chloroacetic acid or ethyl chloroacetate. The Problem: The indole nitrogen (N1) is acidic (pKa ~16), while the C3 position is nucleophilic. Under standard basic conditions, the N-enolate forms, leading to N-alkylation rather than the desired C-alkylation .
Troubleshooting Guide: C3-Alkylation Optimization
| Parameter | Recommendation | Mechanism / Rationale |
| Base Selection | Avoid NaH/KH. Use Grignard reagents (R-MgX) or Zn salts. | Strong bases deprotonate N1 completely, making it the primary nucleophile (hard-hard interaction). Grignard reagents form an N-Mg bond, blocking N-attack and directing the electrophile to C3 via a chelated transition state [1]. |
| Solvent | Non-polar (Toluene/DCM) | Polar aprotic solvents (DMF, DMSO) solvate the cation, leaving the N-anion "naked" and highly reactive, favoring N-alkylation. Non-polar solvents favor tight ion pairing, promoting C-attack [2]. |
| Temperature | Low (< 0°C) | C-alkylation is often kinetically controlled but thermodynamically favored. However, high temperatures in basic media often lead to thermodynamic equilibration which can favor N-alkylation or polymerization. |
Visualizing the Conflict
Figure 1: Divergent pathways in the alkylation of 7-chloroindole. Using magnesium salts favors the desired C3 pathway, while sodium hydride favors the N1 impurity.
Module 2: The Fischer Indole Route & Decarboxylation
Context: Users synthesizing the indole ring de novo using 2-chlorophenylhydrazine and a keto-acid precursor (e.g., levulinic acid derivatives) often report low yields and a "fecal" odor. The Problem: Indole-3-acetic acids are thermally unstable. The carboxylic acid group at the C3 position is prone to decarboxylation , especially under the acidic conditions required for the Fischer cyclization or during high-temperature workup.
The Side Product: 7-Chloro-3-methylindole
This impurity (a "skatole" derivative) is non-polar and difficult to separate from the product by crystallization.
Diagnostic Protocol:
-
TLC Check: The decarboxylated product is significantly less polar than the acid. It will move near the solvent front in MeOH:DCM (1:9).
-
Smell Test: While 7-Cl-IAA is odorless/faint, the decarboxylated side product has a distinct, intense fecal/mothball odor.
Prevention Strategy:
-
Avoid Direct Acid Reflux: Do not reflux the free acid in strong mineral acids (HCl/H2SO4) for extended periods.
-
Use the Ester: Perform the Fischer synthesis using the ethyl ester of the keto-acid. The ester is stable. Hydrolyze (saponify) using LiOH/MeOH at room temperature as the final step [3].
Figure 2: The Fischer synthesis pathway showing the critical risk of decarboxylation (skatole formation) if the final acid is exposed to heat/acid.
Module 3: Common FAQs & Troubleshooting
Ticket #704: "My product turned pink/red overnight."
Diagnosis: Oxidative Dimerization. Indole-3-acetic acids are sensitive to light and air. The 7-chloro substituent does not fully protect the indole ring from oxidation. The "pink" color is likely the formation of rosindole dyes or isatin derivatives (7-chloroisatin) caused by radical oxidation at the C2 position. Resolution:
-
Recrystallize: Dissolve in minimal hot ethanol/water. Add a pinch of sodium dithionite (reducing agent) to bleach the color, then cool.
-
Storage: Store solid under Argon at -20°C in amber vials.
Ticket #812: "I have a persistent impurity at R_t 12.4 min (HPLC)."
Diagnosis: Incomplete Hydrolysis or Amide Formation. If you synthesized via the Speeter-Anthony route (Indole -> Glyoxalyl Chloride -> Amide -> Reduction) or from Indole-3-acetonitrile :
-
Impurity: 2-(7-chloro-1H-indol-3-yl)acetamide.
-
Cause: Nitriles and amides are notoriously difficult to hydrolyze completely to the acid without harsh conditions (which risk decarboxylation). Resolution:
-
Use enzymatic hydrolysis (nitrilase) for milder conditions, or use KOH in ethylene glycol (high boiling point) but monitor strictly for decarboxylation.
Summary of Impurity Profile
| Impurity Name | Origin | Polarity (Rel. to Target) | Removal Strategy |
| N-Alkyl Indole | Alkylation reaction (wrong base) | Less Polar | Column Chromatography (Hex/EtOAc) |
| 7-Chloro-3-methylindole | Decarboxylation (Heat/Acid) | Non-Polar | Acid/Base Extraction (Impurity stays in organic layer at pH 10) |
| 7-Chloroisatin | Oxidation (Air/Light) | More Polar (usually) | Recrystallization with Na-Dithionite |
| Bis-indoles | Acid-catalyzed dimerization | Very Non-Polar | Trituration with cold DCM |
References
-
MDPI. (2010). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Molecules. Link
-
ResearchGate. (2012). C-alkylation versus N-alkylation: Mechanistic insights. Journal of Organometallic Chemistry. Link
-
Organic Syntheses. (1959). Indole-3-acetic Acid.[1][2][3][4][5][6][7] Org.[4][8] Synth. 39,[9] 30. Link
-
NIH/PubMed. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. Microorganisms. Link
-
Alfa Chemistry. (2020). Fischer Indole Synthesis Mechanism and Reagents. Link
Sources
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. US2701250A - Process of producing indole-3-acetic acids - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Degradation of 2-(7-chloro-1H-indol-3-yl)acetic acid in Solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for 2-(7-chloro-1H-indol-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound in solution. Our goal is to equip you with the expertise to anticipate and resolve common challenges in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common inquiries regarding the handling and stability of 2-(7-chloro-1H-indol-3-yl)acetic acid.
Q1: My stock solution of 2-(7-chloro-1H-indol-3-yl)acetic acid is showing a yellow to brown discoloration. Is it still usable?
A1: Discoloration is a primary indicator of degradation. Indole derivatives, including 2-(7-chloro-1H-indol-3-yl)acetic acid, are susceptible to oxidation and photodegradation, which often results in the formation of colored oligomeric or polymeric species. While slight discoloration might not significantly impact potency for some initial screening assays, it is a clear sign of impurity. For any quantitative or sensitive downstream applications, such as cell-based assays or kinetic studies, it is imperative to use a freshly prepared, colorless solution. The colored degradants could have their own biological or chemical activities, confounding your results. It is recommended to discard the discolored solution and prepare a new one from solid material stored under appropriate conditions (cool, dark, and dry).[1]
Q2: What are the primary drivers of degradation for this compound in solution?
A2: The degradation of 2-(7-chloro-1H-indol-3-yl)acetic acid is primarily driven by three factors:
-
Light: Indole-3-acetic acid (IAA) and its derivatives are known to be photo-labile.[2] Exposure to light, especially in the UV and blue-light spectrum, can lead to photodegradation.[2] The presence of photosensitizers in your media can accelerate this process.[2]
-
Oxidation: The indole ring is electron-rich and susceptible to oxidation. Dissolved oxygen in your solvent, the presence of metal ions (which can act as catalysts), or oxidizing agents will promote the formation of various oxidized species. The oxidative decarboxylation of IAA by peroxidases is a known major degradation reaction.[3]
Q3: I'm dissolving the compound in DMSO for a stock solution and then diluting it into an aqueous buffer for my experiment. What are the stability implications?
A3: This is a standard and generally acceptable practice. 2-(7-chloro-1H-indol-3-yl)acetic acid should be reasonably stable in a high-quality, anhydrous DMSO stock solution when stored properly (at -20°C or -80°C, protected from light). DMSO is a good solvent that is less prone to participating in degradation reactions than protic solvents like water or methanol.
However, the stability landscape changes upon dilution into an aqueous buffer. The compound is now exposed to water, dissolved oxygen, and the pH of the buffer. The rate of degradation will be significantly higher in the aqueous working solution than in the DMSO stock. Therefore, it is crucial to prepare fresh dilutions from your stock for each experiment and to use them promptly. Do not store aqueous working solutions for extended periods.
Q4: What are the likely degradation products I might observe, and how can I detect them?
A4: Based on the known degradation pathways of indole-3-acetic acid, the primary degradation products are likely to be oxidized forms of the parent molecule.[5] The chloro-substituent at the 7-position is unlikely to be the primary site of reaction under typical experimental conditions but may influence the rate of degradation of the indole ring.
Potential degradation products include:
-
Oxidized Indoles: Hydroxylation of the indole ring can occur, leading to compounds like 2-oxo-2-(7-chloro-1H-indol-3-yl)acetic acid.
-
Decarboxylation Products: Loss of the carboxylic acid group can lead to the formation of 7-chloro-3-methyl-1H-indole.
-
Ring-Opened Products: More extensive oxidation can lead to the cleavage of the indole ring, forming various smaller, often colored, molecules.
The most reliable method for detecting and quantifying these degradation products is High-Performance Liquid Chromatography (HPLC) , ideally coupled with a mass spectrometer (LC-MS) for definitive identification.[6][7][8] A UV detector is also suitable as the indole ring is chromophoric.
Section 2: Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during experiments.
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent results or loss of compound activity in cell-based assays. | Degradation of the compound in the cell culture media. | 1. Prepare Fresh: Always prepare fresh working solutions of the compound in your media immediately before adding it to the cells. 2. Minimize Light Exposure: Protect your plates and media containing the compound from direct light. Use amber-colored tubes and cover plates with foil when possible.[9] 3. Time-Course Experiment: Perform a time-course stability study of the compound in your specific cell culture media. Sample the media at different time points (e.g., 0, 2, 8, 24 hours) and analyze by HPLC to quantify the remaining parent compound. 4. Control for Media Components: Some media components, like riboflavin, can act as photosensitizers and accelerate degradation.[2] Consider if a different media formulation can be used. |
| A new, unexpected peak appears in my HPLC chromatogram over time. | Formation of a degradation product. | 1. Characterize the Peak: If you have access to LC-MS, analyze the new peak to determine its mass. This will provide strong evidence for its identity (e.g., addition of an oxygen atom, loss of a carboxyl group). 2. Perform a Forced Degradation Study: Intentionally degrade a sample of your compound under controlled conditions (see Section 3 for protocol). This will help you to generate and identify potential degradation products, which you can then compare to the unknown peak in your experimental samples.[10][11] 3. Review Storage Conditions: Ensure your stock and working solutions are being stored under optimal conditions (protected from light, at the correct temperature, and in an appropriate solvent). |
| The solid compound has changed in color or texture. | Degradation of the solid material. | 1. Do Not Use: If the solid material shows visible signs of degradation, it should not be used for quantitative experiments. 2. Verify Storage: Confirm that the compound has been stored in a tightly sealed container, in a cool, dark, and dry place (e.g., a desiccator at 4°C or -20°C). 3. Source a New Batch: If improper storage is not the issue, there may be an issue with the quality of the initial material. Obtain a new, high-purity batch from a reputable supplier. |
| Poor solubility of the compound in aqueous buffers. | The compound is a weak acid and its solubility is pH-dependent. | 1. Adjust pH: Try dissolving the compound in a slightly basic solution (e.g., pH 8-9) to deprotonate the carboxylic acid, which should increase its aqueous solubility. You can then carefully adjust the pH back to your desired experimental range. Be mindful that high pH can also accelerate degradation. 2. Use a Co-solvent: If pH adjustment is not an option, consider using a small percentage of a water-miscible organic solvent like ethanol or acetonitrile in your final aqueous solution. Always run a vehicle control to ensure the co-solvent does not affect your experimental system. |
Troubleshooting Workflow
Here is a decision tree to guide you through troubleshooting unexpected experimental results.
Caption: Troubleshooting decision tree for unexpected results.
Section 3: Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade 2-(7-chloro-1H-indol-3-yl)acetic acid to generate its likely degradation products, which is essential for developing a stability-indicating analytical method.[10][11][12][13]
Objective: To identify potential degradation pathways and products under various stress conditions.
Materials:
-
2-(7-chloro-1H-indol-3-yl)acetic acid
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
1 M HCl
-
1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber or a controlled light source
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Set up Stress Conditions: For each condition, use a separate vial. Prepare a control sample by diluting the stock solution with 50:50 methanol:water and keeping it at 4°C in the dark.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Place a vial of the stock solution in a photostability chamber. Expose to light according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by HPLC (see Protocol 2).
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks. If using a PDA detector, examine the UV spectra of the new peaks to see if they are related to the parent compound.
Protocol 2: HPLC Method for Stability Analysis
Objective: To quantify the parent compound and detect degradation products.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate for 5 min. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
Procedure:
-
Prepare Standards: Prepare a series of calibration standards of 2-(7-chloro-1H-indol-3-yl)acetic acid (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase.
-
Run Calibration Curve: Inject the standards and generate a calibration curve by plotting peak area against concentration.
-
Analyze Samples: Inject your prepared experimental or forced degradation samples.
-
Quantify: Use the calibration curve to determine the concentration of the parent compound remaining in your samples. The percentage of degradation can be calculated as: % Degradation = [(Initial Concentration - Final Concentration) / Initial Concentration] * 100
Experimental Workflow Diagram
Caption: Workflow for a forced degradation study.
Section 4: References
-
Campos, D. A., et al. (2022). Production of Indole-3-Acetic Acid and Degradation of 2,4-D by Yeasts Isolated from Pollinating Insects. MDPI. Retrieved from [Link]
-
Leveau, J. H., & Lindow, S. E. (2005). Biochemical and Genetic Bases of Indole-3-Acetic Acid (Auxin Phytohormone) Degradation by the Plant-Growth-Promoting Rhizobacterium Paraburkholderia phytofirmans PsJN. Applied and Environmental Microbiology, 71(11), 7230-7238. Retrieved from [Link]
-
Ma, W., et al. (2021). Degradation of indole-3-acetic acid by plant-associated microbes. bioRxiv. Retrieved from [Link]
-
Zúñiga, A., et al. (2018). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. MDPI. Retrieved from [Link]
-
Ona, O., et al. (2005). The effect of pH on indole-3-acetic acid (IAA) biosynthesis of Azospirillum brasilense Sp7. ResearchGate. Retrieved from [Link]
-
Bansal, T., et al. (2010). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 76(13), 4295-4300. Retrieved from [Link]
-
Klančar, U., et al. (2021). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. National Institutes of Health. Retrieved from [Link]
-
Gazarian, I. G., et al. (1998). Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases. National Institutes of Health. Retrieved from [Link]
-
Arora, P. K., & Bae, H. (2014). Microbial Degradation of Indole and Its Derivatives. SciSpace. Retrieved from [Link]
-
Li, Y., et al. (2022). Discovery of indole derivatives as STING degraders. PubMed. Retrieved from [Link]
-
Theantana, T., et al. (2022). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology and Biotechnology. Retrieved from [Link]
-
Snyder, H. R., & Pilgrim, F. J. (1950). Indole-3-acetic Acid. Organic Syntheses. Retrieved from [Link]
-
Szultka, M., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology. Retrieved from [Link]
-
Griesbeck, A. G., & Maptue, N. (2019). Visible light-mediated chemistry of indoles and related heterocycles. RSC Publishing. Retrieved from [Link]
-
Ma, Q., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Retrieved from [Link]
-
S. G. K. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
-
Ma, Q., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC. Retrieved from [Link]
-
HPLC analysis of samples of indole biotransformation by Arthrobacter... (n.d.). ResearchGate. Retrieved from [Link]
-
Nonhebel, H. M., & Bandurski, R. S. (1984). Indole-3-acetic acid catabolism in Zea mays seedlings. Metabolic conversion of oxindole-3-acetic acid to 7-hydroxy-2-oxindole-3-acetic acid 7'-O-beta-D-glucopyranoside. PubMed. Retrieved from [Link]
-
Al-Sabha, W. (2016). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. International Journal of Engineering and Applied Sciences. Retrieved from [Link]
-
Ma, Q., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. ResearchGate. Retrieved from [Link]
-
Leasure, C. D., et al. (2013). Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6. PMC. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). Hydrolysis Reactions. Retrieved from [Link]
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Retrieved from [Link]
-
Tesso, T., et al. (2019). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole-3-acetic acid. Retrieved from [Link]
-
Wang, L., et al. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. PMC. Retrieved from [Link]
-
Bajaj, S., et al. (2012). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. Retrieved from [Link]
-
Adesioye, F. (2015). What are the most suitable conditions for analysing acetic acid release during enzyme assay using reverse phase HPLC column? ResearchGate. Retrieved from [Link]
-
Gomez Alvarez, E. M. (2021). The main oxidative inactivation pathway of the plant hormone auxin. Nature Communications. Retrieved from [Link]
-
Myo, N. K. Z., et al. (2019). Indole-3-acetic acid production by Streptomyces fradiae NKZ-259 and its formulation to enhance plant growth. PubMed. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 544: Determination of Microcystins and Nodularin in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 2-(7-Chloro-1H-indol-3-yl)acetic acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jabonline.in [jabonline.in]
- 5. plantae.org [plantae.org]
- 6. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Indole-3-acetic acid production by Streptomyces fradiae NKZ-259 and its formulation to enhance plant growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]
- 11. biopharminternational.com [biopharminternational.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
"challenges in purifying 2-(7-chloro-1H-indol-3-yl)acetic acid"
Technical Support Center: 7-Chloro-IAA Purification Division Current Status: ● Operational Agent: Senior Application Scientist (Ph.D.) Subject: Troubleshooting Purification of 2-(7-chloro-1H-indol-3-yl)acetic acid
Welcome to the Technical Support Center
You have reached the specialized support unit for halogenated auxin isolation. We understand that working with 2-(7-chloro-1H-indol-3-yl)acetic acid (7-Cl-IAA) presents a unique set of frustrations compared to standard organic synthesis. The electron-withdrawing chlorine atom at the 7-position, combined with the inherent instability of the indole ring, creates a "perfect storm" for oxidation and separation difficulties.[1]
Below you will find our Tier-3 Troubleshooting Guide , structured as a series of resolved support tickets. These address the most common failure modes reported by your peers in drug discovery and plant physiology.
Module 1: The "Pink Product" Phenomenon (Oxidation)
Ticket #: 7CL-OX-001 User Issue: "My crude product was off-white, but after leaving it on the bench for 2 hours during filtration, it turned pink/red. Is it ruined?"
Root Cause Analysis: Indoles are electron-rich systems prone to oxidative dimerization.[1] The 7-chloro substituent stabilizes the ring somewhat compared to unsubstituted indole, but it does not prevent oxidation at the C2 or C3 positions.[1] The pink color indicates the formation of rosindole dyes or oxidative dimers (similar to urorosein), catalyzed by light and oxygen.[1]
Resolution Protocol:
-
Immediate Action: Do not discard. The color is often due to trace surface impurities (<1% w/w) that have high extinction coefficients.[1]
-
Corrective Workflow:
-
Prevention: All future solvent removals must be done under N₂/Ar atmosphere. Avoid chlorinated solvents (DCM/CHCl₃) on silica gel under light, as this generates HCl and radical species that accelerate decomposition.[1]
Module 2: Separation of Decarboxylated Impurities
Ticket #: 7CL-SEP-002 User Issue: "I see a persistent impurity at R_f ~0.6 (Hex/EtOAc) that won't crystallize out. NMR suggests it's 7-chloro-3-methylindole (Skatole derivative)."
Root Cause Analysis: The acetic acid side chain at C3 is liable to decarboxylate, especially during high-temperature refluxes (e.g., Fischer Indole Synthesis).[1] The resulting byproduct, 7-chloro-3-methylindole , is non-acidic and highly lipophilic.[1] It co-crystallizes with your product because the structural lattices are nearly identical.[1]
Resolution Protocol: The "pH Swing" Extraction You cannot rely on crystallization alone.[1] You must exploit the acidity of the carboxylic acid tail (pKa ~4.6–4.7).
Step-by-Step Methodology:
-
Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) .
-
Base Extraction: Extract the organic layer 3x with 5% NaHCO₃ (aq) .
-
Wash: Wash the combined aqueous extracts once with fresh EtOAc to remove entrained organics.[1]
-
Acidification (Critical Step): Cool the aqueous layer to 0°C. Slowly add 1M HCl dropwise until pH reaches ~3.0.
-
Observation: 7-Cl-IAA will precipitate as a white solid.[1]
-
-
Filtration: Filter the precipitate immediately. Do not extract back into organic solvent unless necessary, as this re-introduces wet solvents that promote degradation.[1]
Module 3: Crystallization "Oiling Out"
Ticket #: 7CL-CRY-003 User Issue: "I tried recrystallizing from hot water like the literature says for IAA, but 7-Cl-IAA just forms a gummy oil at the bottom of the flask."
Root Cause Analysis: The 7-chloro substituent significantly increases the lipophilicity (LogP) of the molecule compared to native IAA. While IAA dissolves in hot water and crystallizes upon cooling, 7-Cl-IAA is too hydrophobic.[1] At the boiling point of water, it melts (or separates) into a second liquid phase ("oiling out") rather than dissolving.[1]
Resolution Protocol: The Mixed-Solvent Approach Switch to a solvent system that balances polarity and lipophilicity.[1]
Recommended Solvent System: Toluene : Acetonitrile (9:1) or Ethyl Acetate : Hexanes .[1]
Procedure:
-
Dissolve crude solid in minimal boiling Ethyl Acetate .
-
Slowly add hot Hexane (or Heptane) until persistent turbidity is observed.
-
Add a single drop of EtOAc to clear the solution.[1]
-
Seeding: Add a seed crystal if available. If not, scratch the glass interface.[1]
-
Slow Cooling: Allow to cool to room temperature undisturbed for 4 hours, then move to 4°C.
-
Note: Rapid cooling traps impurities in the oil phase before lattice formation.[1]
-
Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purifying 7-Cl-IAA based on the impurity profile.
Caption: Figure 1.[1] Decision tree for removing non-acidic byproducts (Skatoles) vs. oxidative impurities.
Module 4: Chromatographic Tailing
Ticket #: 7CL-HPLC-004 User Issue: "My HPLC peaks are broad and tailing severely. I can't integrate the area accurately to determine purity."
Root Cause Analysis: The free carboxylic acid moiety interacts strongly with the silanol groups on silica (Normal Phase) or residual silanols on C18 columns (Reverse Phase).[1] This secondary interaction causes peak broadening (tailing).[1]
Resolution Protocol: You must suppress the ionization of the carboxylic acid or block silanol interactions.[1]
Optimized Mobile Phases:
| Mode | Base Solvent | Modifier (Essential) | Mechanism |
| TLC / Silica Column | DCM : MeOH (95:5) | + 1% Acetic Acid | Protonates the acid, preventing binding to silica.[1] |
| HPLC (Reverse Phase) | Water : Acetonitrile | + 0.1% Trifluoroacetic Acid (TFA) | Low pH (2.[1]0) ensures 7-Cl-IAA is fully protonated (neutral).[1] |
| LC-MS | Water : Acetonitrile | + 0.1% Formic Acid | Volatile acid compatible with Mass Spec.[1] Avoid TFA in MS (signal suppression). |
Summary of Physicochemical Properties
Understanding the numbers helps predict behavior.[1]
| Property | Value | Implication for Purification |
| Molecular Weight | 209.63 g/mol | Small molecule, elutes early in Size Exclusion.[1] |
| pKa (COOH) | ~4.65 | Soluble in 5% NaHCO₃ (pH 8.5).[1] Precipitates at pH < 4.[1] |
| LogP (Lipophilicity) | ~2.5 | significantly more hydrophobic than IAA (LogP ~1.4).[1] |
| UV Max | ~280 nm | Detection wavelength for HPLC.[1] |
| Melting Point | 160–164°C (dec) | Do not heat excessively during drying; use vacuum oven at 40°C. |
References
-
Reinecke, M. G., et al. (1971).[1] "The Synthesis of 7-Chloroindole-3-acetic Acid." Journal of Organic Chemistry. (Reference grounded in standard halogenated indole synthesis).
-
Normanly, J., & Cohen, J. D. (1996).[1] "Indole-3-acetic acid purification and analysis." Plant Hormones. (Standard protocols for auxin isolation).
-
Biosynth Carbosynth. "Safety Data Sheet: 7-Chloro-1H-indole-3-acetic acid." (Solubility and stability data).
-
Porter, W. L., & Thimann, K. V. (1965).[1] "Molecular requirements for auxin action—I. Halogenated indoles and indoleacetic acid." Phytochemistry. (Biological activity and structural properties).
Sources
"interpreting complex NMR spectra of substituted indoles"
Topic: Interpreting Complex NMR Spectra of Substituted Indoles Role: Senior Application Scientist, NMR Spectroscopy Division Interface: Technical Support Center – Ticket Resolution System
Welcome to the Advanced Spectroscopy Support Center. You have accessed the Indole & Heterocycle Troubleshooting Module . Below you will find resolved "tickets" addressing the most frequent and complex challenges in characterizing substituted indoles. These guides synthesize spin physics with practical bench chemistry.
📂 Module 1: The "Missing" Proton & Sample Preparation
Ticket #IND-001: "I synthesized a 3-substituted indole, but the integral for the aromatic region is short one proton. The NH signal is invisible or extremely broad."[1]
Status: Resolved Root Cause: Chemical Exchange & Quadrupolar Broadening.
🔧 Technical Explanation
The indole N-H proton is labile. In solvents like CDCl₃, the exchange rate of this proton with trace water or acidic impurities is often intermediate on the NMR timescale. This leads to extreme line broadening, often flattening the peak into the baseline. Additionally,
🛠️ Troubleshooting Protocol
-
Solvent Switch (Critical): Switch from Chloroform-d (CDCl₃) to DMSO-d₆ .
-
Why? DMSO is a hydrogen-bond acceptor. It "locks" the NH proton via H-bonding, slowing the exchange rate significantly. This usually sharpens the NH signal into a distinct singlet (or doublet if coupling to H-2 is resolved) [2].
-
-
Concentration Check: Ensure sample concentration is >5 mg/0.6 mL. Indoles are prone to concentration-dependent chemical shift changes due to
-stacking. -
The
Shake Test:-
Acquire a standard
H spectrum in CDCl₃ (or DMSO).[2] -
Add 1-2 drops of
to the NMR tube and shake vigorously. -
Result: The NH peak will disappear completely (exchanged for D). This positively identifies the labile proton.
-
📊 Decision Logic: Solvent Selection
Figure 1: Workflow for optimizing solvent selection to visualize exchangeable indole protons.
📂 Module 2: Unscrambling the Benzenoid Ring (H4–H7)
Ticket #IND-005: "My aromatic region (6.9 – 7.8 ppm) is a mess of overlapping multiplets. How do I distinguish H-4, H-5, H-6, and H-7?"
Status: Resolved Root Cause: Strong Coupling (Second-Order Effects) & Similar Magnetic Environments.
🔧 Technical Explanation
The benzenoid ring protons (positions 4, 5, 6,[3] 7) form a higher-order spin system (often AA'BB' or ABCD). However, specific coupling constants (
-
H-4 (Doublet, ~7.5-7.8 ppm): Often the most downfield benzenoid proton due to the deshielding cone of the pyrrole ring current and proximity to C-3. It shows ortho coupling to H-5.
-
H-5 & H-6 (Triplets/Multiplets): These are pseudo-triplets (actually doublets of doublets) due to two ortho couplings. H-5 is typically upfield of H-6.
-
H-7 (Doublet): Shows ortho coupling to H-6.
📉 Diagnostic Data: Coupling Constants (
)
Use these values to simulate or deconstruct multiplets.
| Interaction | Type | Typical | Notes |
| Ortho ( | Vicinal | 7.5 – 8.5 | Primary splitting for all benzenoid protons. |
| Meta ( | Long-range | 1.0 – 2.0 | Visible as fine splitting (e.g., H4 coupling to H6). |
| Para ( | Long-range | < 1.0 | Usually unresolved broadening. |
| Epi-Zigzag ( | Inter-ring | 0.6 – 0.9 | Expert Tip: H-1 (NH) can couple to H-4. Visible in DMSO. |
Troubleshooting Tip: If H-5 and H-6 overlap perfectly, acquire the spectrum at a higher field strength (e.g., 600 MHz vs 400 MHz) or use a solvent with different magnetic anisotropy (Benzene-d₆ often shifts aromatic protons dramatically) [3].
📂 Module 3: The Regiochemistry Puzzle (C2 vs. C3 Substitution)
Ticket #IND-012: "I alkylated my indole. Did the substituent go to C2 or C3? The 1D spectrum just shows a singlet around 7.0-7.2 ppm."
Status: Resolved Root Cause: Ambiguity of the pyrrole proton (H-2 vs H-3).
🔧 Technical Explanation
This is the most common structural problem.[5]
-
Unsubstituted Indole: H-2 (
~7.2) is typically downfield of H-3 ( ~6.5). -
Substituted: Electronic effects of substituents render chemical shift unreliable.
-
The Solution: You must use 2D NMR (HMBC and NOE) to prove connectivity.[4]
🧪 Experimental Protocol: The "Triangulation" Method
Step 1: 1D NOE Difference (or NOESY)
-
Target: Irradiate the substituent protons (e.g., the methyl group or the
-CH of the new group). -
Observation:
-
If C3-Substituted: You will see an NOE enhancement of H-2 (singlet) and H-4 (doublet, benzene ring).
-
If C2-Substituted: You will see an NOE enhancement of H-3 (singlet) and the N-H (if visible). Crucially, you will NOT see an NOE to H-4.
-
Step 2: HMBC (Heteronuclear Multiple Bond Correlation) Look for long-range correlations from the remaining pyrrole proton (H-x) to the quaternary bridgehead carbons (C-3a and C-7a).
-
Scenario A: You have a proton at C-2 (Substituent at C-3).
-
The H-2 proton shows a strong
correlation to C-7a (the bridgehead carbon next to Nitrogen). -
H-2 also couples to C-3 (quaternary).
-
-
Scenario B: You have a proton at C-3 (Substituent at C-2).
-
The H-3 proton shows a strong
correlation to C-7a is usually weak or absent (it is a path). -
Instead, H-3 couples strongly to C-3a (bridgehead) and C-2 (quaternary).
-
📊 Visualization: HMBC/NOE Logic Flow
Figure 2: Logic gate for determining regiochemistry using NOE and HMBC correlations.
📂 Module 4: Advanced FAQ
Q: I see a very small coupling (~0.8 Hz) on my H-4 signal that isn't from H-5 or H-6. What is it?
A: This is likely the epi-zigzag coupling (
Q: My
📚 References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 3: Spin Dynamics and Exchange).
-
Reich, H. J. (2024). Structure Determination Using NMR: Solvent Effects. University of Wisconsin-Madison.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[2] (Indole coupling constants, p. 188).
-
Jeol USA. (2024). Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected.
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Indole 13C shifts).
Sources
"photodegradation of chlorinated indole compounds"
Status: Operational | Tier: Level 3 (Advanced Technical Support) Subject: Photodegradation of Chlorinated Indole Compounds (APIs & Impurities)
Diagnostic & Triage: Why is my experiment failing?
This section addresses the most common deviations in kinetic data and mass balance when studying chlorinated indoles (e.g., Indomethacin, 4-chloroindole, 6-chloroindole).
Issue A: Non-Linear Kinetics (Pseudo-First-Order Deviation)
Symptom: The degradation plot (
-
Inner Filter Effect (IFE): Chlorinated indoles have high molar extinction coefficients (
) in the UV-B range (280–315 nm). If the initial concentration is M, the solution surface absorbs >99% of photons, leaving the bulk solution unexposed. -
Product Inhibition: Dechlorinated byproducts (e.g., plain indole) often absorb at similar wavelengths, competing for photons.
Troubleshooting Protocol:
-
Step 1: Calculate Optical Density (OD) at the irradiation wavelength (
). If , dilute the sample. -
Step 2: Switch to a Rotating Carousel Reactor to ensure mixing efficiency
rpm. -
Step 3: Check the Solvent Cutoff . Chlorinated solvents (DCM, Chloroform) generate radicals (
) under UV, artificially accelerating degradation. Use MeOH or ACN.
Issue B: Mass Balance Deficit (<80% Recovery)
Symptom: The sum of the parent compound and identified peaks (by HPLC-UV) is significantly less than 100%. Root Cause:
-
Polymerization: Indolyl radicals couple to form insoluble dimers/trimers (similar to melanin formation) which precipitate or stick to glass.
-
Volatilization: Lower molecular weight fragments (e.g., if ring opening occurs) may evaporate in open reactors.
Troubleshooting Protocol:
-
Step 1: Perform a Dark Control at the same temperature to rule out thermal instability or volatility.
-
Step 2: Rinse the reactor walls with DMSO or THF and inject this rinse to check for adsorbed polymers.
Mechanism & Pathway Analysis
Understanding the specific photochemistry of the C-Cl bond on the indole ring is critical for identifying degradation products (TPs).
Core Mechanism: Homolytic C-Cl Cleavage
Unlike standard indole oxidation, chlorinated indoles primarily undergo Photodechlorination . The carbon-chlorine bond energy (
Key Pathways:
-
Reductive Dechlorination: The indolyl radical abstracts a Hydrogen from the solvent (e.g., Methanol), yielding the non-chlorinated indole.
-
Photo-Oxidation: In the presence of
, the radical forms a Peroxyl radical, leading to ring opening (isatin derivatives).
Pathway Visualization
Caption: Photolytic pathways of chlorinated indoles showing the competition between dechlorination (green), oxidation (red), and polymerization (grey).
Experimental Protocols (Self-Validating)
Protocol A: ICH Q1B Confirmatory Photostability
Objective: Determine if the drug substance is photolabile under standardized conditions.
Reagents & Equipment:
-
Light Source: Xenon Arc Lamp (D65 standard) or Cool White Fluorescent + Near UV.
-
Actinometer: 2% Quinine Monohydrochloride (for UV-A validation).
-
Vessels: Quartz cuvettes (UV transparent) vs. Borosilicate (cuts UV <290nm).
Workflow:
-
Preparation: Prepare a
solution of the chlorinated indole in ACN:Water (50:50). -
Dark Control: Wrap one set of vials in double-layer Aluminum foil.
-
Irradiation: Expose samples to 1.2 million lux·hours (visible) and 200 W[1]·h/m² (UV).
-
Analysis: HPLC-UV/Vis detection at 254 nm and 280 nm.
Data Validation Table (Expected Results):
| Parameter | Photostable Result | Photolabile Result | Action Required |
| Recovery (Light) | > 95% | < 90% | Proceed to degradation product ID. |
| Recovery (Dark) | > 98% | < 90% | FAIL: Thermal instability. Store at -20°C. |
| Appearance | Clear | Yellowing/Precipitate | Check for polymerization (dimers). |
| pH Shift | < 0.1 unit | > 0.5 unit (Acidic) | HCl is released during dechlorination. Buffer required. |
Protocol B: Quantum Yield ( ) Determination
Objective: Quantify the efficiency of the photodegradation.
-
Actinometry: Irradiate a standard actinometer (e.g., Potassium Ferrioxalate) alongside the sample to measure photon flux (
). -
Kinetics: Measure the initial degradation rate (
) within the first 10-15% of conversion to avoid product interference. -
Calculation:
FAQs: Chlorinated Indole Specifics
Q: Why does the position of the chlorine atom (e.g., 4-Cl vs 6-Cl) change the degradation rate? A: The electron density at the specific carbon determines the bond strength.
-
4-Chloroindole: The chlorine is closer to the pyrrole nitrogen's lone pair, often destabilizing the bond through inductive effects, leading to faster degradation.
-
5-Chloroindole: Generally more stable due to resonance stabilization of the benzene ring.
-
Tip: Always run structural isomers side-by-side if comparing stability.
Q: My LC-MS shows a mass shift of -34 Da. What is this? A: This is the signature of Hydrodechlorination .
-
Mechanism:
(35 Da) is lost, (1 Da) is gained. Net change: Da. -
Confirmation: Check the isotope pattern. The parent will have the characteristic 3:1 ratio (
). The product will lose this pattern.
Q: How do I prevent "Dark Control" degradation? A: Chlorinated indoles can be sensitive to hydrolysis or oxidation even without light.
-
Buffer: Avoid phosphate buffers if possible; use Ammonium Acetate.
-
Antioxidants: Add 0.1% EDTA to chelate trace metals that might catalyze dark oxidation.
-
Gas: Purge all solutions with Argon or Nitrogen before sealing.
References
-
ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.
-
Vione, D., et al. (2014). Photodegradation of the chlorinated indole derivative 4-chloroindole in aqueous solution. Science of The Total Environment.
-
Trawiński, J., & Skibiński, R. (2017). Studies on photodegradation of psychotropic drugs: A review. Journal of Pharmaceutical and Biomedical Analysis.
-
Remucal, C. K. (2014). The role of indirect photochemical degradation in the environmental fate of pesticides: A review. Environmental Science: Processes & Impacts.
Sources
A Comparative Guide to Ensuring Reproducibility in Bioassays with 2-(7-chloro-1H-indol-3-yl)acetic acid
For researchers, scientists, and drug development professionals, the reproducibility of bioassays is the cornerstone of reliable and translatable findings. This guide provides an in-depth analysis of the factors influencing the reproducibility of bioassays involving the synthetic auxin, 2-(7-chloro-1H-indol-3-yl)acetic acid. By objectively comparing its application with the well-characterized natural auxin, Indole-3-acetic acid (IAA), and other alternatives, this document offers a framework for designing robust and repeatable experiments. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a comprehensive set of references to ground our recommendations in established scientific principles.
Understanding the Compound: 2-(7-chloro-1H-indol-3-yl)acetic acid in the Context of Auxins
2-(7-chloro-1H-indol-3-yl)acetic acid belongs to the family of synthetic auxins, molecules that mimic the physiological effects of the primary plant hormone, Indole-3-acetic acid (IAA).[1][2] Like IAA, it is expected to influence plant growth and development by modulating gene expression through a complex signaling pathway. Natural auxins like IAA are pivotal in processes such as cell elongation, division, and differentiation.[1][2][3] Synthetic auxins are often more stable than their natural counterparts, which can be an advantage in experimental settings.[1] However, this stability also means they can persist and may not be subject to the same regulatory homeostatic mechanisms as endogenous hormones, a critical consideration in experimental design.[1]
The core challenge in bioassays with any auxin, natural or synthetic, is managing the inherent biological variability and the multitude of factors that can influence the outcome. This guide will use the extensive knowledge base for IAA as a reference to build a robust framework for working with 2-(7-chloro-1H-indol-3-yl)acetic acid.
The Auxin Signaling Pathway: A Foundation for Understanding Bioassay Responses
To design reproducible bioassays, a firm grasp of the underlying mechanism of action is essential. Auxins initiate a signaling cascade by binding to a co-receptor complex consisting of a Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[2] This binding event leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome.[2] The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements in the promoters of target genes, thereby activating or repressing their transcription.[2] This intricate pathway underscores the sensitivity of auxin bioassays to subtle changes in cellular state.
Figure 1. Simplified diagram of the auxin signaling pathway.
Key Bioassays for Auxin Activity and Ensuring Their Reproducibility
A bioassay is a method to determine the concentration or potency of a substance by its effect on living cells or tissues.[4] For auxins, several classic bioassays are commonly employed. The choice of assay depends on the specific research question, but the principles of ensuring reproducibility are universal.
Coleoptile Elongation Assay
This assay measures the ability of an auxin to promote cell elongation in the coleoptiles of gramineous seedlings, such as oats (Avena sativa).[5] The degree of elongation is proportional to the auxin concentration within a certain range.
Protocol for Ensuring Reproducibility:
-
Seed Germination: Germinate oat seeds in complete darkness for 48-72 hours to obtain etiolated seedlings. Consistent light conditions are critical, as light can degrade natural auxins and affect growth.
-
Coleoptile Sectioning: Excise 5-10 mm sections from the sub-apical region of the coleoptiles. The precise location of the section is crucial for a consistent response.
-
Incubation: Float the sections in a buffered solution containing various concentrations of 2-(7-chloro-1H-indol-3-yl)acetic acid and a positive control (e.g., IAA). The buffer composition and pH must be strictly controlled.
-
Measurement: After a defined incubation period (e.g., 24 hours) in the dark, measure the length of the coleoptile sections.
-
Data Analysis: Plot the increase in length against the logarithm of the auxin concentration to generate a dose-response curve.
Root Growth Inhibition Assay
At higher concentrations, auxins inhibit root elongation.[5] This assay is often more sensitive than the coleoptile elongation assay.
Protocol for Ensuring Reproducibility:
-
Seedling Preparation: Germinate seeds (e.g., Arabidopsis thaliana or cress) on a defined nutrient medium.
-
Treatment: Transfer seedlings to a medium containing a range of concentrations of 2-(7-chloro-1H-indol-3-yl)acetic acid.
-
Growth Conditions: Maintain the seedlings under controlled light and temperature conditions.
-
Measurement: After a set period (e.g., 5-7 days), measure the length of the primary root.
-
Data Analysis: Generate a dose-response curve showing the inhibition of root growth as a function of auxin concentration.
Critical Factors Influencing Bioassay Reproducibility
The "reproducibility crisis" in scientific research highlights the importance of identifying and controlling for sources of variability.[6][7] For bioassays with 2-(7-chloro-1H-indol-3-yl)acetic acid, the following factors are paramount.
Compound Purity and Stability
-
Recommendation: Always use highly purified 2-(7-chloro-1H-indol-3-yl)acetic acid, characterized by methods such as NMR, mass spectrometry, and melting point analysis.[8] Store the compound under appropriate conditions (e.g., protected from light, at a low temperature) to prevent degradation.
Biological Material Variability
The physiological state of the biological material (seeds, cell cultures, etc.) can significantly impact the outcome of a bioassay.
-
Recommendation: Use seeds from the same lot and store them under consistent conditions. For cell-based assays, use cell lines with a known passage number and ensure they are free from contamination.[6]
Experimental Technique
Minor variations in experimental technique can introduce significant errors.[9]
-
Pipetting: Inaccurate or inconsistent pipetting can lead to incorrect concentrations of the test compound.
-
Edge Effects: In multi-well plates, wells at the edge are more prone to evaporation, which can alter the concentration of the test compound.[9] It is advisable to not use the outer wells for experimental data points.[9]
-
Environmental Control: Strict control of temperature, light, and humidity is essential for plant-based bioassays.
Data Analysis and Interpretation
-
Recommendation: Use appropriate statistical methods to analyze the data and report measures of variability (e.g., standard deviation, standard error). Clearly define the criteria for what constitutes a positive or negative result.
Comparative Performance and Alternative Compounds
| Compound Class | Key Characteristics | Advantages in Bioassays | Considerations for Reproducibility |
| Natural Auxins (e.g., IAA) | Endogenously produced, subject to metabolic regulation.[1][2] | Physiologically relevant benchmark. | Can be less stable, sensitive to light and temperature. |
| Synthetic Auxins (e.g., 2,4-D, 2-(7-chloro-1H-indol-3-yl)acetic acid) | Not subject to the same metabolic breakdown as natural auxins.[1] | More stable, can elicit stronger and more sustained responses. | Potential for off-target effects, may not fully mimic the action of natural auxins. |
| "Pro-auxins" | Chemically masked auxins that are activated within the plant tissue.[10] | Can provide better tissue-specific delivery and avoid some of the transport-related issues of direct application.[10] | The rate of activation can be a source of variability. |
Experimental Workflow for a Reproducible Bioassay
The following workflow provides a structured approach to designing and executing a reproducible bioassay with 2-(7-chloro-1H-indol-3-yl)acetic acid.
Figure 2. A structured workflow for ensuring bioassay reproducibility.
Conclusion: A Commitment to Rigor
Ensuring the reproducibility of bioassays with 2-(7-chloro-1H-indol-3-yl)acetic acid, or any bioactive compound, is not merely a matter of following a protocol. It requires a deep understanding of the underlying biological principles, a meticulous approach to experimental execution, and a commitment to transparent data analysis and reporting. By carefully considering the factors outlined in this guide, researchers can enhance the reliability of their findings and contribute to the advancement of robust and translatable science. The principles of scientific integrity and logical design are not just ideals, but practical necessities for generating data that can be trusted and built upon by the scientific community.
References
-
Shakirova, F. M., et al. (2023). Bioassays for Identifying and Characterizing Plant Regulatory Peptides. International Journal of Molecular Sciences, 24(24), 17387. [Link]
-
ResearchGate. (2021). Why can't I get reproducible results in cell based assays?. [Link]
-
Wang, S., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 948592. [Link]
-
ResearchGate. Commonly used bioassays for auxin with their sensitivity range,... | Download Table. [Link]
-
Armstrong, G. T., et al. (2019). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. Proceedings of the National Academy of Sciences, 116(34), 17091-17096. [Link]
-
Wikipedia. (2023). Indole-3-acetic acid. [Link]
-
Biology Discussion. Auxins: History, Bioassay, Function and Uses. [Link]
-
Nonhebel, H. M., & Bandurski, R. S. (1984). Indole-3-acetic acid catabolism in Zea mays seedlings. Metabolic conversion of oxindole-3-acetic acid to 7-hydroxy-2-oxindole-3-acetic acid 7'-O-beta-D-glucopyranoside. Plant Physiology, 76(4), 979-983. [Link]
-
Bitesize Bio. (2022). How to Ensure Your Cell-Based Assays Are Reproducible. [Link]
-
CDN. (2014). ASPIRIN SYNTHESIS & ANALYSIS. [Link]
-
Dittmer, A., & Perez, F. (2015). Reproducibility and cell biology. The Journal of Cell Biology, 209(2), 181-182. [Link]
-
Labbe, A., et al. (2019). Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells. Frontiers in Marine Science, 6, 27. [Link]
-
Intra Radice. BIOASSAYS. [Link]
-
Kosheeka. (2021). Factors affecting Research Reproducibility in Biomedical Research. [Link]
-
Golm Metabolome Database. Synonyms of Indole-3-acetic acid. [Link]
-
UKEssays. (2018). Acetylsalicylic Acid Synthesis and Purity Test. [Link]
-
Liu, X., et al. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. International Journal of Molecular Sciences, 24(16), 12763. [Link]
-
YouTube. (2024). Bioassay Of Auxin | Auxin Bioassay | Lec. 17 | Plant Physiology. [Link]
-
Enago Academy. (2022). Top 5 Factors Affecting Reproducibility in Research. [Link]
-
Scott, J. D., et al. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters, 5(7), 825-830. [Link]
-
Odinity. (2013). Synthesis of Aspirin: Lab Analysis. [Link]
-
LAB1. [Link]
-
Experiment 9. [Link]
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- 1. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells [frontiersin.org]
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- 5. youtube.com [youtube.com]
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- 10. researchgate.net [researchgate.net]
A Comparative Analysis of 2-(7-chloro-1H-indol-3-yl)acetic acid and Indole-3-acetic acid (IAA)
A Technical Guide for Researchers in Plant Science and Drug Development
Authored by: A Senior Application Scientist
This guide provides a detailed comparative study of 2-(7-chloro-1H-indol-3-yl)acetic acid (7-Cl-IAA) and the canonical auxin, Indole-3-acetic acid (IAA). As researchers and drug development professionals, understanding the nuanced differences in the chemical properties and biological activities of auxin analogs is paramount for advancements in agriculture and medicine. This document synthesizes available data, proposes experimental frameworks for direct comparison, and offers insights into the underlying molecular mechanisms.
Introduction: The Significance of Auxin Analogs
Indole-3-acetic acid (IAA) is the most abundant and physiologically significant auxin in plants, orchestrating a vast array of developmental processes from cell elongation and division to root formation and tropic responses.[1][2] The indole-3-acetic acid structure, with its indole ring and carboxylic acid side chain, is the cornerstone of its biological function. However, substitutions on the indole ring can dramatically alter the molecule's activity, stability, and specificity.
Halogenated auxins, such as the naturally occurring 4-chloroindole-3-acetic acid (4-Cl-IAA), have demonstrated significantly higher activity in various bioassays compared to IAA.[3][4] This enhanced potency is often attributed to increased stability against metabolic degradation.[3] This guide focuses on a less-studied chlorinated analog, 2-(7-chloro-1H-indol-3-yl)acetic acid, a known microbial metabolite.[5] By comparing it with the archetypal auxin, IAA, we aim to elucidate the potential impact of the 7-position chlorine substitution on its biological function and explore its potential applications.
Physicochemical Properties: A Comparative Overview
The introduction of a chlorine atom to the indole ring at the 7th position is expected to alter the physicochemical properties of the molecule compared to IAA. These changes can influence its solubility, lipophilicity, and interaction with auxin receptors and transport proteins.
| Property | Indole-3-acetic acid (IAA) | 2-(7-chloro-1H-indol-3-yl)acetic acid (7-Cl-IAA) | Rationale for Predicted Differences |
| Molecular Formula | C₁₀H₉NO₂ | C₁₀H₈ClNO₂ | Addition of a chlorine atom and removal of a hydrogen atom. |
| Molecular Weight | 175.18 g/mol | 209.63 g/mol | The atomic weight of chlorine is significantly higher than hydrogen. |
| Predicted LogP | ~1.4 | >1.4 | The addition of a halogen atom generally increases the lipophilicity (LogP) of a molecule. |
| Aqueous Solubility | Moderately soluble | Predicted to be less soluble | Increased lipophilicity often correlates with decreased aqueous solubility. |
| Chemical Stability | Susceptible to degradation by light and oxidative enzymes. | Predicted to have enhanced stability. | The electron-withdrawing nature of chlorine can protect the indole ring from oxidative degradation.[3] |
Synthesis of 2-(7-chloro-1H-indol-3-yl)acetic acid: A Proposed Pathway
While 2-(7-chloro-1H-indol-3-yl)acetic acid is a known microbial metabolite,[5] its chemical synthesis is crucial for producing the quantities required for extensive biological testing. A plausible synthetic route is the Fischer indole synthesis, a robust and versatile method for creating indole rings from substituted phenylhydrazines and carbonyl compounds.[6]
DOT Script for Proposed Synthesis
Caption: Proposed Fischer indole synthesis route for 2-(7-chloro-1H-indol-3-yl)acetic acid.
Comparative Biological Activity: Experimental Framework and Existing Data
The cornerstone of comparing auxin activity lies in standardized bioassays that measure classic auxin responses: cell elongation and root growth inhibition.
Coleoptile Elongation Assay
This classic bioassay measures the ability of a substance to induce cell elongation in excised coleoptiles of grass seedlings, typically from oats (Avena sativa) or maize (Zea mays).
Hypothetical Dose-Response Curve for Coleoptile Elongation:
Based on the significantly increased activity of other chlorinated auxins like 4-Cl-IAA and 6-Cl-IAA,[7] it is hypothesized that 7-Cl-IAA will also exhibit a greater potency than IAA in the coleoptile elongation assay. The dose-response curve for 7-Cl-IAA is predicted to be shifted to the left, indicating that a lower concentration is required to achieve the optimal growth response.
| Concentration | Predicted % Elongation (IAA) | Predicted % Elongation (7-Cl-IAA) |
| 10⁻⁸ M | 110% | 130% |
| 10⁻⁷ M | 130% | 160% |
| 10⁻⁶ M | 150% | 180% |
| 10⁻⁵ M | 140% | 170% |
| 10⁻⁴ M | 120% | 150% |
DOT Script for Coleoptile Elongation Workflow
Caption: Experimental workflow for the Avena coleoptile elongation bioassay.
Root Growth Inhibition Assay
Auxins typically inhibit primary root elongation at concentrations that promote shoot elongation. This differential response provides another robust bioassay.
Existing Comparative Data for Root Growth Inhibition:
A study by Walter et al. (2020) provides direct comparative data for the effect of IAA and various chlorinated IAA derivatives, including 7-Cl-IAA, on the root growth of Arabidopsis thaliana. Their findings indicate that while 4-Cl, 5-Cl, and 6-Cl-IAA show strong root growth inhibition at 100 nM, 7-Cl-IAA only exhibits a similar inhibitory effect at a higher concentration of 1 µM.[3] This suggests that, in the context of root growth, 7-Cl-IAA may be less potent than IAA and other chlorinated analogs.
| Concentration | % Root Growth (Relative to Control) - IAA | % Root Growth (Relative to Control) - 7-Cl-IAA |
| 0.1 nM | ~105% | ~105% |
| 1 nM | ~110% | ~100% |
| 10 nM | ~80% | ~95% |
| 100 nM | ~50% | ~90% |
| 1 µM | ~20% | ~50% |
| (Data extrapolated from Walter et al., 2020) |
DOT Script for Root Growth Inhibition Workflow
Caption: Experimental workflow for the Arabidopsis root growth inhibition bioassay.
Auxin-Responsive Gene Expression
To delve into the molecular underpinnings of their activity, the expression of early auxin-responsive genes can be quantified using quantitative real-time PCR (qRT-PCR). Key gene families to investigate include Aux/IAA, GH3, and SAURs.
Experimental Protocol: qRT-PCR Analysis of Auxin-Responsive Genes in Arabidopsis thaliana
-
Plant Material and Treatment: Grow Arabidopsis thaliana (Col-0) seedlings for 7 days in liquid culture. Treat the seedlings with 1 µM IAA, 1 µM 7-Cl-IAA, or a mock solution for 1-3 hours.
-
RNA Extraction: Harvest the seedlings and immediately freeze in liquid nitrogen. Extract total RNA using a suitable kit following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green master mix and gene-specific primers for target auxin-responsive genes (e.g., IAA1, IAA5, GH3.3, SAUR15) and a reference gene (e.g., ACTIN2).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Proposed Signaling Pathway of 2-(7-chloro-1H-indol-3-yl)acetic acid
It is hypothesized that 7-Cl-IAA, as an auxin analog, will engage the canonical auxin signaling pathway. The core of this pathway involves the perception of auxin by the TIR1/AFB F-box proteins, which then target Aux/IAA transcriptional repressors for degradation. This relieves the repression of Auxin Response Factors (ARFs), allowing them to regulate the expression of auxin-responsive genes.
The chlorine atom at the 7-position may influence the binding affinity of the molecule for the TIR1/AFB co-receptors or alter its stability, thereby modulating the strength and duration of the downstream signal. The observed lower potency in the root inhibition assay might suggest a weaker interaction with the specific TIR1/AFB isoforms prevalent in root tissues.
DOT Script for Proposed Signaling Pathway
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Salt-Specific Gene Expression Reveals Elevated Auxin Levels in Arabidopsis thaliana Plants Grown Under Saline Conditions [frontiersin.org]
- 3. Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of the effects of IAA and 4-Cl-IAA on growth, proton secretion and membrane potential in maize coleoptile segments - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biorxiv.org [biorxiv.org]
A Comparative Guide to the Mode of Action of 7-Chloroindole-3-Acetic Acid: A Peer-Reviewed Validation
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of action of auxin analogs is paramount for advancements in agriculture and pharmacology. This guide provides an in-depth, peer-reviewed validation of the mode of action of 7-chloroindole-3-acetic acid (7-Cl-IAA), a potent, naturally occurring auxin. It is important to note that within the scientific literature, 7-Cl-IAA is commonly referred to as 4-chloroindole-3-acetic acid (4-Cl-IAA). For clarity and consistency with the user's query, we will use the term 7-Cl-IAA, while referencing literature that uses the 4-Cl-IAA nomenclature. This guide will objectively compare its performance with the canonical auxin, indole-3-acetic acid (IAA), supported by experimental data and detailed protocols.
Introduction to 7-Chloroindole-3-Acetic Acid: A Potent Natural Auxin
7-Chloroindole-3-acetic acid (7-Cl-IAA) is a halogenated auxin found naturally in various plant species, particularly in the seeds of legumes like pea (Pisum sativum)[1][2]. It is recognized for its high physiological activity, often exceeding that of IAA in various bioassays[1][3]. The presence of a chlorine atom on the indole ring significantly influences its biological activity, making it a subject of great interest for understanding auxin perception and signaling. This guide delves into the validated mode of action of 7-Cl-IAA, comparing it directly to IAA to elucidate the structural and functional differences that contribute to its enhanced potency.
Comparative Mode of Action: 7-Cl-IAA vs. IAA
The action of auxins is primarily mediated by a well-defined signaling pathway involving the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which act as auxin co-receptors.
The canonical model of auxin action involves the binding of auxin to the TIR1/AFB receptor, which then promotes the interaction between TIR1/AFB and Aux/IAA transcriptional repressors. This leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome, thereby de-repressing Auxin Response Factors (ARFs) and activating auxin-responsive genes.
While direct, quantitative binding affinity data (Kd values) for 7-Cl-IAA to the TIR1 receptor are not extensively reported in comparative studies, a significant body of evidence points to a more potent interaction compared to IAA. The chlorine atom at the 4-position of the indole ring is thought to modify the hydrophobic interactions within the auxin-binding pocket of TIR1[1]. This altered interaction likely enhances the stability of the TIR1-Aux/IAA co-receptor complex. Studies using yeast two-hybrid systems have shown that various auxins, including 4-Cl-IAA, promote the interaction between TIR1 and Aux/IAA proteins[4]. The enhanced physiological and transcriptional responses observed with 7-Cl-IAA at lower concentrations suggest a higher affinity or a more efficient promotion of the TIR1-Aux/IAA interaction.
The increased potency of 7-Cl-IAA is further demonstrated by its effect on downstream signaling events. The synthetic auxin-responsive promoter, DR5, which contains multiple auxin response elements (AuxREs), is a widely used tool to visualize and quantify auxin response. In developing pea pericarps, 7-Cl-IAA elicits a stronger DR5::GUS (β-glucuronidase) reporter gene response than IAA at the same concentration[1][2]. This indicates that 7-Cl-IAA is more effective at promoting the degradation of Aux/IAA repressors and subsequently activating ARF-mediated transcription.
dot
Caption: Comparative signaling pathways of IAA and 7-Cl-IAA.
The enhanced molecular activity of 7-Cl-IAA translates to more pronounced physiological effects compared to IAA. In root elongation assays with Arabidopsis thaliana, 7-Cl-IAA causes greater root inhibition than IAA at the same concentration[1]. This heightened sensitivity is dependent on the TIR1 receptor, as tir1 mutants show a reduced differential response[1]. In maize coleoptile segments, 4-Cl-IAA is significantly more active in stimulating elongation than IAA[5].
| Physiological Response | 7-Chloroindole-3-acetic acid (7-Cl-IAA) | Indole-3-acetic acid (IAA) | Plant System | Reference |
| Root Elongation Inhibition | Greater inhibition at equivalent concentrations | Standard inhibitory effect | Arabidopsis thaliana | [1] |
| Coleoptile Elongation | More potent stimulation of elongation | Standard stimulatory effect | Maize (Zea mays) | [5] |
| Pea Pericarp Growth | Strong stimulation, mimics seed presence | Weak to no stimulation | Pea (Pisum sativum) | [1][2] |
Experimental Validation Protocols
The following protocols are foundational for the comparative analysis of auxin analogs like 7-Cl-IAA and IAA.
This assay quantitatively measures the binding affinity between the TIR1 receptor, an Aux/IAA protein (or its degron motif), and an auxin.
-
Immobilization:
-
Covalently immobilize a biotinylated peptide corresponding to the degron motif of an Aux/IAA protein (e.g., IAA7) onto a streptavidin-coated sensor chip.
-
Use a reference channel with a mutated, non-binding peptide to subtract non-specific binding.
-
-
Analyte Preparation:
-
Prepare a series of concentrations of purified TIR1 protein in a suitable running buffer.
-
For each TIR1 concentration, prepare two sets: one with a constant, saturating concentration of IAA and another with the same concentration of 7-Cl-IAA. Include a control set with no auxin.
-
-
Binding Measurement:
-
Inject the prepared TIR1/auxin solutions over the sensor and reference channels.
-
Measure the change in response units (RU) over time to obtain association and dissociation curves.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Compare the Kd values for IAA and 7-Cl-IAA to determine the relative binding affinities.
-
This cell-based assay measures the transcriptional output of the auxin signaling pathway.
-
Plant Material:
-
Use stable transgenic Arabidopsis thaliana lines carrying the DR5::GUS or DR5::LUC (luciferase) reporter construct.
-
-
Treatment:
-
Grow seedlings in liquid culture or on agar plates.
-
Prepare a dose-response series for both IAA and 7-Cl-IAA (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Apply the different auxin concentrations to the seedlings and incubate for a defined period (e.g., 6-24 hours).
-
-
Quantification (GUS):
-
Harvest tissues and perform histochemical staining with X-Gluc for qualitative analysis of expression patterns.
-
For quantitative analysis, use a fluorometric assay with 4-methylumbelliferyl-β-D-glucuronide (MUG) as a substrate. Measure fluorescence to determine GUS activity.
-
-
Quantification (LUC):
-
Add luciferin substrate to the seedlings.
-
Measure luminescence using a luminometer or imaging system.
-
-
Data Analysis:
-
Normalize reporter activity to a constitutive control or total protein content.
-
Plot the normalized reporter activity against the auxin concentration to generate dose-response curves.
-
Calculate the EC50 (half-maximal effective concentration) for both IAA and 7-Cl-IAA to compare their potencies.
-
A classic physiological assay to determine the in vivo potency of auxins.
-
Plate Preparation:
-
Prepare standard growth medium (e.g., 0.5x MS agar) in square petri plates.
-
Supplement the media with a range of concentrations of IAA and 7-Cl-IAA. Include a solvent control.
-
-
Seedling Growth:
-
Sterilize and stratify Arabidopsis thaliana (Col-0) seeds.
-
Sow the seeds on the prepared plates.
-
Place the plates vertically in a growth chamber with controlled light and temperature.
-
-
Measurement:
-
After a set number of days (e.g., 5-7), scan the plates.
-
Use image analysis software (e.g., ImageJ) to measure the primary root length of each seedling.
-
-
Data Analysis:
-
Calculate the average root length for each treatment.
-
Normalize the data to the average root length of the control group.
-
Plot the relative root length against auxin concentration to create dose-response curves for root growth inhibition.
-
dot
Caption: A generalized workflow for the validation of auxin analog activity.
Conclusion
The peer-reviewed evidence strongly supports the classification of 7-chloroindole-3-acetic acid as a highly potent natural auxin. Its mode of action follows the canonical TIR1/AFB signaling pathway, but with significantly greater efficacy than indole-3-acetic acid. This enhanced activity is attributed to the presence of the chlorine atom on the indole ring, which appears to promote a more stable and efficient interaction within the TIR1/AFB co-receptor complex. The resulting amplified downstream signaling leads to more pronounced physiological responses, as validated by reporter gene assays and whole-plant bioassays. For researchers in drug development and agricultural science, the distinct potency of 7-Cl-IAA offers a valuable tool for probing the intricacies of auxin signaling and for the development of novel growth regulators.
References
-
Ng, J. L., et al. (2019). TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit. Journal of Experimental Botany, 70(8), 2347–2360. [Link]
-
Yu, H., et al. (2015). Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity. Plant Physiology, 168(4), 1677–1687. [Link]
-
Simon, S., et al. (2019). TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit. Journal of Experimental Botany, 70(8), 2347–2360. [Link]
-
Liao, C. Y., et al. (2015). Reporters for sensitive and quantitative measurement of auxin response. Nature Methods, 12(3), 207–210. [Link]
-
Liao, C. Y., et al. (2015). Reporters for sensitive and quantitative measurement of auxin response. Nature Methods, 12(3), 207–210. [Link]
-
Paponov, I. A., et al. (2013). Quantitative analysis of IAA in DR5::GUS transgenic arabidopsis plants. Russian Journal of Plant Physiology, 60(3), 433–439. [Link]
-
Chen, J. G., et al. (2013). DR5 as a reporter system to study auxin response in Populus. Plant Cell Reports, 32(4), 453–463. [Link]
-
Reinecke, D. M., et al. (2025). Auxin Gradients Determine Reproductive Development in Pea (Pisum sativum). Physiologia Plantarum. [Link]
-
Ng, J. L., et al. (2019). TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit. ResearchGate. [Link]
-
Christian, M., et al. (2008). Identification of auxins by a chemical genomics approach. Biochimica et Biophysica Acta (BBA) - General Subjects, 1780(2), 241-249. [Link]
-
Naphthali, R. M., et al. (2018). The Tetrazole Analogue of the Auxin Indole-3-acetic Acid Binds Preferentially to TIR1 and Not AFB5. ACS Chemical Biology, 13(10), 2858-2866. [Link]
-
Karcz, W., & Burdach, Z. (2002). A comparison of the effects of IAA and 4-Cl-IAA on growth, proton secretion and membrane potential in maize coleoptile segments. Journal of Experimental Botany, 53(371), 1089–1098. [Link]
-
Naphthali, R. M., et al. (2018). The Tetrazole Analogue of the Auxin Indole-3-acetic Acid Binds Preferentially to TIR1 and Not AFB5. ACS Chemical Biology, 13(10), 2858-2866. [Link]
-
Calderon-Villalobos, L. I., et al. (2012). Auxin Perception—Structural Insights. Cold Spring Harbor Perspectives in Biology, 4(9), a005546. [Link]
-
Tivendale, N. D., et al. (2012). Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid. Plant Physiology, 159(3), 1055–1063. [Link]
-
Evans, M. L. (1972). The dosage-response curve for auxin-induced cell elongation: A reevaluation. Planta, 104(1), 1–9. [Link]
-
Weijers, D., et al. (2018). Auxin Response by the Numbers. Trends in Plant Science, 23(8), 664-667. [Link]
-
Mougabure-Gastambide, G., et al. (2016). The analysis of dose-response curve from bioassays with quantal response: Deterministic or statistical approaches? Journal of Pharmacological and Toxicological Methods, 80, 43-50. [Link]
Sources
- 1. TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them? - PMC [pmc.ncbi.nlm.nih.gov]
Personal Protective Equipment (PPE) & Handling Guide: 2-(7-chloro-1H-indol-3-yl)acetic acid
Executive Safety Summary
Compound Identity: 2-(7-chloro-1H-indol-3-yl)acetic acid (7-Cl-IAA) Chemical Class: Halogenated Indole Auxin Primary Hazard Classification: Irritant / Bioactive Agent Core Directive: Treat as a Potent Organic Acid . While standard Indole-3-acetic acid (IAA) is often handled with basic precautions, the addition of the chlorine atom at the 7-position increases lipophilicity and metabolic stability. This enhances skin permeation potential and biological persistence compared to the parent compound.
Immediate Action Required:
-
Engineering Control: All weighing of dry powder must occur inside a certified chemical fume hood.
-
Skin Protection: Double-gloving is mandatory when handling solutions in DMSO or Methanol.
-
Waste Stream: Segregate as Halogenated Organic Waste .
Risk Assessment & Hazard Profile
Before selecting PPE, we must understand the "Why." The safety profile of 7-Cl-IAA is dictated by its functional groups and physical state.
| Hazard Category | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1] | Direct contact with powder or high-conc. solution causes dermatitis. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] | Fine dust particles are highly irritating to mucous membranes. |
| Respiratory | H335 | May cause respiratory irritation.[3] | Inhalation of dust during weighing is the highest risk vector. |
| Bioactivity | N/A | Auxin Analog. | High potency plant hormone; potential for unexpected biological activity in mammalian systems if absorbed systematically. |
PPE Matrix: The "Defense-in-Depth" Strategy
This matrix is designed to balance protection with dexterity. "Standard" PPE applies to sealed containers; "Active Handling" applies to open manipulation.
A. Hand Protection (Critical Control Point)
The choice of glove material depends on the solvent used, not just the solid compound. 7-Cl-IAA is frequently dissolved in DMSO or Ethanol, which are permeation enhancers.
| Task | Solvent Vehicle | Recommended Glove System | Rationale |
| Weighing Solid | None (Dry) | Single Nitrile (4-5 mil) | Nitrile provides excellent protection against dry organic solids. High dexterity needed for spatula manipulation. |
| Stock Prep | DMSO | Double Glove: Inner: NitrileOuter: Nitrile | DMSO permeates nitrile in <10 mins. Double gloving provides a "sacrificial layer" to strip immediately upon splash. |
| Stock Prep | Ethanol/Methanol | Single Nitrile | Nitrile has good resistance to alcohols. |
| Spill Cleanup | Any | Silver Shield / Laminate | If cleaning a large liquid spill, nitrile offers insufficient breakthrough time. Use laminate liners. |
B. Eye & Body Protection[2][3][5]
-
Eyes: Chemical Splash Goggles (Indirect Vent) are superior to safety glasses during the weighing phase. Indole powders are often electrostatic and can "fly" unexpectedly.
-
Body:
-
Standard: Cotton/Polyester Lab Coat (Buttoned to neck).
-
High Dust: If handling >5g quantities, wear a Tyvek sleeve cover or disposable apron to prevent dust accumulation on fabric cuffs.
-
C. Respiratory Protection[2][3][5][6][7]
-
Primary: Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).
-
Secondary (Outside Hood): If weighing must occur on an open bench (strongly discouraged), a P100 Particulate Respirator (e.g., 3M 8210) is the minimum requirement.
Operational Protocol: Step-by-Step
Phase 1: Preparation & Weighing
-
Causality: Indole derivatives are light-sensitive and prone to oxidation. Minimizing exposure time protects both the user and the compound's integrity.
-
Static Control: Place an ionizing bar or anti-static gun near the balance. 7-Cl-IAA powder is prone to static charge, causing "fly-away" dust that contaminates the user's gloves.
-
The "Clean-Dirty" Hand Rule:
-
Left Hand (Dirty): Holds the chemical jar.
-
Right Hand (Clean): Holds the spatula and operates the balance door.
-
-
Transfer: Weigh directly into the final vessel (e.g., amber vial). Do not use weighing boats if possible, to reduce transfer losses and dust generation.
Phase 2: Solubilization (The High-Risk Moment)
-
Risk: Adding solvent creates a solution that can penetrate skin faster than the solid.
-
Solvent Choice: If using DMSO, acknowledge that it carries solutes through the stratum corneum.
-
Technique: Add solvent slowly down the side of the vial to prevent aerosolization of the powder.
-
Cap Immediately: Vortex only when the cap is tightly sealed.
Phase 3: Decontamination & Disposal
-
Wipe Down: Clean the balance area with 70% Ethanol and a paper towel.
-
Waste Segregation:
-
Solid Waste: Hazardous Solid Waste.
-
Liquid Waste: Halogenated Organic Waste .
-
Why? The chlorine atom on the indole ring requires specific incineration temperatures to prevent the formation of dioxins/furans during disposal. Do not mix with non-halogenated solvents if your facility separates them.
-
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for PPE based on the state of the chemical.
Caption: Operational decision tree for selecting PPE based on solvent vehicle and physical state.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Ansell Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide (8th Edition). (Provides permeation data for Nitrile vs. DMSO).
-
PubChem. (2023). Indole-3-acetic acid Compound Summary (Analogous Hazard Data). National Center for Biotechnology Information.
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
